N3-[(Tetrahydro-2-furanyl)methyl]uridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H20N2O7 |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H20N2O7/c17-7-9-11(19)12(20)13(23-9)15-4-3-10(18)16(14(15)21)6-8-2-1-5-22-8/h3-4,8-9,11-13,17,19-20H,1-2,5-7H2/t8?,9-,11?,12+,13-/m1/s1 |
InChI Key |
HBWAFTROEHIWBO-HTEVANTCSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N3-[(Tetrahydro-2-furanyl)methyl]uridine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of N3-[(Tetrahydro-2-furanyl)methyl]uridine, a modified nucleoside with potential applications in neuroscience and pharmacology. This document details a feasible synthetic route, outlines expected analytical data for characterization, and explores a relevant biological signaling pathway.
Introduction
This compound is a uridine (B1682114) analogue characterized by the substitution of a tetrahydrofurfuryl group at the N3 position of the uracil (B121893) base. Uridine and its derivatives are known to exhibit a range of biological activities, including potential antiepileptic, anticonvulsant, and anxiolytic effects.[1] The modification at the N3 position can significantly influence the molecule's pharmacological properties, including its binding affinity to target receptors and its metabolic stability. This guide provides a detailed protocol for its synthesis and a thorough description of the analytical methods required for its structural confirmation and purity assessment.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via a Mitsunobu reaction. This reaction facilitates the formation of a carbon-nitrogen bond between the N3 position of uridine and the tetrahydrofurfuryl group.[2][3] The proposed synthetic workflow is depicted below.
Experimental Protocol: Mitsunobu Reaction
Materials:
-
2',3',5'-Tris-O-(tert-butyldimethylsilyl)uridine
-
Tetrahydrofurfuryl alcohol
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (B91410) (TBAF) in THF (1M solution)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)
Procedure:
-
Protection of Uridine: To a solution of uridine in anhydrous DMF, add imidazole (B134444) and tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to obtain 2',3',5'-tris-O-(tert-butyldimethylsilyl)uridine.
-
N3-Alkylation (Mitsunobu Reaction):
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2',3',5'-tris-O-(tert-butyldimethylsilyl)uridine, tetrahydrofurfuryl alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Deprotection:
-
Upon completion of the Mitsunobu reaction, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in THF and add a 1M solution of TBAF in THF.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
-
Purification:
-
Once deprotection is complete, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
-
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known chemical shifts for uridine and related N3-substituted derivatives.[4][5][6]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.8 - 7.9 | d | ~8.0 |
| H-5 | 5.6 - 5.7 | d | ~8.0 |
| H-1' | 5.8 - 5.9 | d | ~4.0 |
| H-2' | 4.0 - 4.1 | t | ~4.5 |
| H-3' | 3.9 - 4.0 | t | ~5.0 |
| H-4' | 3.8 - 3.9 | m | - |
| H-5'a, 5'b | 3.5 - 3.7 | m | - |
| N3-CH₂ | 3.8 - 4.0 | m | - |
| THF-CH | 3.9 - 4.1 | m | - |
| THF-CH₂ | 1.7 - 2.0, 3.6 - 3.8 | m | - |
| 2'-OH | 5.1 - 5.3 | d | ~4.0 |
| 3'-OH | 5.0 - 5.2 | d | ~5.0 |
| 5'-OH | 4.8 - 5.0 | t | ~5.5 |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 151 - 152 |
| C-4 | 163 - 164 |
| C-5 | 101 - 102 |
| C-6 | 140 - 141 |
| C-1' | 87 - 88 |
| C-2' | 74 - 75 |
| C-3' | 69 - 70 |
| C-4' | 84 - 85 |
| C-5' | 60 - 61 |
| N3-CH₂ | 48 - 50 |
| THF-CH | 76 - 77 |
| THF-CH₂ (α to O) | 67 - 68 |
| THF-CH₂ | 25 - 26, 28 - 29 |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₂₀N₂O₇ |
| Molecular Weight | 328.32 g/mol |
| [M+H]⁺ (ESI-MS) | m/z 329.13 |
| [M+Na]⁺ (ESI-MS) | m/z 351.11 |
| HRMS (ESI-TOF) [M+H]⁺ | Calculated for C₁₄H₂₁N₂O₇⁺: 329.1343 |
The fragmentation pattern in tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is predicted to involve the characteristic cleavage of the glycosidic bond, leading to a fragment corresponding to the protonated N3-substituted uracil base. Other significant fragments would arise from the loss of the tetrahydrofurfuryl group and fragmentation of the ribose moiety.[7][8][9]
Biological Context: P2Y Receptor Signaling
Uridine and its analogues are known to interact with P2Y receptors, a family of G protein-coupled receptors (GPCRs).[10][11][12][13][14] Specifically, some P2Y receptors are activated by uridine nucleotides. The N3-substitution on the uracil ring can modulate the affinity and efficacy of the compound at these receptors. The diagram below illustrates a generalized signaling pathway for a Gq-coupled P2Y receptor, which is a common pathway for uridine nucleotide-activated P2Y receptors.
Activation of a Gq-coupled P2Y receptor by an agonist like a uridine derivative leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ levels activate Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. The specific downstream effects are cell-type dependent and can influence processes such as neurotransmission, inflammation, and cell proliferation.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route utilizing a Mitsunobu reaction is a reliable method for obtaining the target compound. The predicted NMR and mass spectrometry data serve as a valuable reference for the structural elucidation and purity assessment of the synthesized molecule. Furthermore, the exploration of the P2Y receptor signaling pathway provides a relevant biological context for understanding the potential pharmacological actions of this and related N3-substituted uridine derivatives. This information is intended to support further research and development efforts in the field of medicinal chemistry and drug discovery.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. researchgate.net [researchgate.net]
- 9. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2Y Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 11. P2Y receptor - Wikipedia [en.wikipedia.org]
- 12. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
N3-[(Tetrahydro-2-furanyl)methyl]uridine (CAS 122666-26-6): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-[(Tetrahydro-2-furanyl)methyl]uridine is a synthetic nucleoside analog, specifically a derivative of uridine (B1682114), with the Chemical Abstracts Service (CAS) registry number 122666-26-6. While detailed experimental data and dedicated research publications on this specific compound are limited in the public domain, its structural classification as an N3-substituted uridine analog places it within a class of molecules with recognized therapeutic potential. This technical guide synthesizes the available information on this compound, drawing broader context from the known properties and experimental methodologies applied to related uridine derivatives. Due to the scarcity of specific data, this document will also highlight the general characteristics and research approaches relevant to this class of compounds.
Core Compound Properties
Based on available chemical data, the fundamental properties of this compound are summarized below.
| Property | Value |
| CAS Number | 122666-26-6 |
| Molecular Formula | C14H20N2O7 |
| Molecular Weight | 328.32 g/mol |
| Classification | Nucleoside Antimetabolite/Analog |
| Synonyms | N3-Tetrahydrofurfuryluridine |
Biological Context and Potential Therapeutic Areas
This compound is categorized as a uridine analogue.[1][2] Uridine and its various synthetic derivatives have been investigated for a range of biological activities. Generally, this class of compounds is explored for its potential in neurology and oncology.
The parent molecule, uridine, is known to have potential antiepileptic effects.[1] Consequently, its analogs are often studied for anticonvulsant and anxiolytic activities.[1][2] Furthermore, some uridine analogs have been investigated as potential antihypertensive agents.[1][2]
As nucleoside analogs, these compounds can interfere with metabolic pathways involving nucleic acid synthesis. This mechanism is the basis for the use of many nucleoside analogs as antiviral and anticancer agents.[3][4] They can be phosphorylated intracellularly to their triphosphate forms, which can then inhibit polymerases or be incorporated into DNA or RNA, leading to chain termination or dysfunctional nucleic acids.[3]
Experimental Protocols: A Generalized Approach
While specific experimental protocols for this compound are not publicly available, the following methodologies are standard for the evaluation of novel nucleoside analogs and would be applicable.
Synthesis of N3-Substituted Uridine Analogs
The synthesis of N3-substituted uridine derivatives typically involves the alkylation of the N3 position of the uracil (B121893) ring. A general synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for N3-substituted uridine analogs.
Methodology:
-
Protection: The hydroxyl groups of the ribose moiety of uridine are protected to prevent side reactions. This is commonly achieved using protecting groups like silyl (B83357) ethers (e.g., TBDMS).
-
Alkylation: The protected uridine is then reacted with a suitable alkylating agent, in this case, a (tetrahydro-2-furanyl)methyl halide (e.g., bromide or iodide), in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., DMF).
-
Deprotection: The protecting groups are removed from the ribose hydroxyls, typically using a fluoride (B91410) source like TBAF for silyl groups, to yield the final product.
-
Purification: The final compound is purified using techniques such as column chromatography.
In Vitro Biological Evaluation
Standard assays to evaluate the biological activity of a novel uridine analog would include:
-
Antiproliferative Assays: To assess anticancer potential, various cancer cell lines would be treated with the compound at different concentrations. Cell viability would be measured using assays like the MTT or MTS assay.
-
Antiviral Assays: For antiviral screening, relevant viral strains and host cell lines would be used. The inhibition of viral replication would be quantified, for example, by plaque reduction assays or qPCR of viral nucleic acids.
-
Enzyme Inhibition Assays: To determine the mechanism of action, inhibition assays against specific enzymes involved in nucleoside metabolism or nucleic acid synthesis (e.g., polymerases, nucleoside kinases) would be performed.
Caption: Experimental workflow for in vitro evaluation of a nucleoside analog.
Signaling Pathways: A Hypothetical Mechanism
As a nucleoside analog, this compound would likely exert its biological effects by interacting with pathways of nucleoside metabolism and nucleic acid synthesis. A potential mechanism of action is depicted below.
Caption: Hypothetical metabolic activation and mechanism of action for a nucleoside analog.
This pathway illustrates the intracellular conversion of the nucleoside analog to its active triphosphate form, which can then inhibit DNA or RNA polymerases, thereby disrupting nucleic acid synthesis. This is a common mechanism for many antiviral and anticancer nucleoside drugs.
Quantitative Data
A thorough search of scientific literature and chemical databases did not yield any specific quantitative data (e.g., IC50, Ki, LD50) for this compound. Research on related N3-substituted uridine derivatives has reported biological activities such as antinociceptive effects, but direct comparisons are not possible without data on the title compound.[5]
Conclusion and Future Directions
This compound is a uridine analog with potential therapeutic applications stemming from its structural class. However, there is a notable absence of specific research and quantitative data for this particular compound in the public domain. The information presented here provides a framework based on the broader understanding of N3-substituted uridine derivatives.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key studies would include:
-
Confirmation of its synthesis and full chemical characterization.
-
Screening for antiproliferative and antiviral activities against a wide range of cell lines and viruses.
-
Determination of its mechanism of action, including its interaction with nucleoside transporters and kinases, and its effect on polymerases.
-
In vivo studies to assess its pharmacokinetic profile, efficacy, and toxicity in animal models.
Such studies are essential to validate the therapeutic potential of this compound and to determine if it offers any advantages over existing nucleoside analogs.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Uridine Analog | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. mdpi.com [mdpi.com]
- 4. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Profile of N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dated: December 6, 2025
Abstract
N3-[(Tetrahydro-2-furanyl)methyl]uridine, a synthetic derivative of the endogenous nucleoside uridine (B1682114), presents a molecule of interest within the broader class of N3-substituted uridine analogs. While specific biological activity data for this particular compound remains limited in publicly available scientific literature, the known pharmacological profile of uridine and related analogs suggests potential avenues for investigation, particularly in the realms of neurology and cardiovascular health. This technical guide summarizes the current understanding of this compound, places it in the context of related compounds, and proposes a hypothetical workflow for its future biological evaluation.
Introduction to this compound
This compound is classified as a uridine analogue, indicating its structural similarity to the naturally occurring pyrimidine (B1678525) nucleoside, uridine.[1] Uridine itself plays a crucial role in various physiological processes, and its derivatives are explored for a range of therapeutic applications. The core structure of this compound features a tetrahydrofuran (B95107) ring attached to the N3 position of the uridine scaffold. This modification is expected to alter its physicochemical properties and, consequently, its biological activity compared to the parent molecule.
Vendor information identifies it as a nucleoside antimetabolite/analog, potentially implicating it in pathways related to the cell cycle and DNA damage.[1] However, it is crucial to note that this is a broad classification, and specific experimental validation is required.
Potential, yet Unconfirmed, Biological Activities
Based on the known biological actions of uridine and other N3-substituted analogues, several potential therapeutic areas for this compound can be hypothesized:
-
Anticonvulsant and Anxiolytic Activities: Uridine has demonstrated potential antiepileptic effects, and its analogs are actively studied for anticonvulsant and anxiolytic properties.[1] The anxiolytic action of uridine may involve interactions with various receptor systems, including adrenergic, dopaminergic, and serotonergic pathways.[2]
-
Antihypertensive Activity: The development of novel antihypertensive agents is another area where uridine analogs have been explored.[1]
-
Antinociceptive Effects: Studies on other N3-substituted uridine derivatives have revealed significant antinociceptive (pain-relieving) effects in preclinical models.[3]
-
Hypnotic Activity: Certain N3-substituted uridine analogs have also been shown to possess hypnotic (sleep-inducing) properties.[4]
It is imperative to reiterate that these are potential activities based on related compounds, and dedicated research is necessary to determine if this compound exhibits any of these properties.
Quantitative Data Summary
As of the date of this document, there is no publicly available quantitative data (e.g., IC50, EC50, Ki) detailing the biological activity of this compound. The table below is provided as a template for future studies.
| Assay Type | Target | Metric | Value (e.g., µM) | Reference |
| Hypothetical | Hypothetical | IC50 | Not Available | Not Available |
| Hypothetical | Hypothetical | EC50 | Not Available | Not Available |
| Hypothetical | Hypothetical | Ki | Not Available | Not Available |
Experimental Protocols: A Proposed Framework
Given the absence of specific experimental data for this compound, this section outlines a generalized, hypothetical workflow for its initial biological characterization.
General Workflow for Biological Activity Screening
The following diagram illustrates a logical progression for the initial screening and characterization of a novel uridine analogue like this compound.
Signaling Pathways: A Hypothetical Exploration
Without experimental data, any depiction of signaling pathways would be purely speculative. However, based on the potential anxiolytic activity of uridine, a hypothetical pathway involving GABAergic neurotransmission could be investigated. Uridine has been suggested to modulate GABA-A receptors, which are key targets for anxiolytic drugs.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be explored if this compound were found to have anxiolytic properties.
Conclusion and Future Directions
This compound remains a largely uncharacterized molecule. While its structural relationship to uridine and other N3-substituted analogs provides a rationale for investigating its potential biological activities, particularly in the central nervous and cardiovascular systems, a comprehensive understanding can only be achieved through rigorous experimental evaluation. Future research should focus on a systematic screening of this compound in relevant in vitro and in vivo models to elucidate its pharmacological profile and potential therapeutic value. The workflows and hypothetical pathways presented in this guide offer a foundational framework for such investigations.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. [A pharmacological analysis of the anxiolytic activity of uridine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and hypnotic activities of 4-thio analogues of N3-substituted uridines - PubMed [pubmed.ncbi.nlm.nih.gov]
N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Prospective Analysis of Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-[(Tetrahydro-2-furanyl)methyl]uridine is a synthetic nucleoside analogue derived from uridine (B1682114). While specific research on this particular compound is limited, its structural similarity to other N3-substituted uridine derivatives suggests a range of potential therapeutic applications. This technical guide provides a comprehensive overview of these potential applications, drawing on existing research into related compounds. The primary areas of interest for future investigation include neuroscience, analgesia, and potentially antihypertensive research. This document outlines hypothetical experimental workflows and relevant biological pathways to guide further research into the pharmacological profile of this compound.
Introduction
This compound is classified as a uridine analogue, characterized by the substitution of a tetrahydrofuranylmethyl group at the N3 position of the uridine base. Uridine and its derivatives are known to exhibit a variety of biological activities, making this class of compounds a subject of interest in medicinal chemistry. The parent molecule, uridine, plays a crucial role in numerous physiological processes and has been investigated for its potential therapeutic effects, including neuroprotection and anticonvulsant properties. Modifications at the N3 position of the uridine scaffold have been shown to modulate the pharmacological activity of the resulting analogues, leading to compounds with potential as central nervous system (CNS) depressants, analgesics, and antihypertensive agents.
Due to the nascent stage of research into this compound, this guide will focus on the prospective research applications based on the established pharmacology of structurally related N3-substituted uridine analogues.
Potential Therapeutic Areas and Research Applications
Based on the known biological activities of N3-substituted uridine derivatives, the following areas represent promising avenues for the investigation of this compound:
-
Neuropharmacology:
-
Anticonvulsant Activity: Uridine itself has demonstrated potential antiepileptic effects[1][2]. Research into various N3-substituted uridine analogues has been predicated on exploring this activity further.
-
Anxiolytic and Sedative Effects: Certain N3-substituted uridines have been synthesized and evaluated for their hypnotic and CNS depressant activities.
-
-
Analgesia:
-
Antinociceptive Properties: A significant body of research has focused on the synthesis of N3-substituted pyrimidine (B1678525) nucleosides and their evaluation for antinociceptive (pain-relieving) effects.
-
-
Cardiovascular Research:
Quantitative Data Summary (Hypothetical)
As specific quantitative data for this compound is not currently available in the public domain, the following table is presented as a template for organizing future experimental findings. This structure allows for the clear comparison of key pharmacological parameters.
| Parameter | Assay Type | Species/Cell Line | Result | Reference |
| IC50 | Target Receptor Binding Assay | e.g., Human recombinant | ||
| EC50 | In vitro functional assay | e.g., Neuronal cell line | ||
| ED50 | In vivo efficacy model | e.g., Mouse, Rat | ||
| LD50 | In vivo toxicology study | e.g., Mouse, Rat | ||
| Analgesic Effect (% MPE) | Hot Plate Test | Mouse | ||
| Anticonvulsant Effect | PTZ-induced seizure model | Mouse |
Detailed Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for key experiments to elucidate the potential therapeutic effects of this compound.
In Vivo Antinociceptive Activity: Hot Plate Test
-
Objective: To assess the central analgesic activity of the compound.
-
Animals: Male ICR mice (20-25 g).
-
Procedure:
-
A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5 °C.
-
Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., jumping, paw licking) is recorded. A cut-off time of 30 seconds is set to prevent tissue damage.
-
A baseline latency is determined for each mouse before treatment.
-
The test compound, this compound, is administered (e.g., intraperitoneally or intracerebroventricularly) at various doses. A vehicle control group and a positive control group (e.g., morphine) are included.
-
The latency is measured again at specific time points post-administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The antinociceptive effect is calculated as the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
In Vitro Neuronal Activity Assay
-
Objective: To determine the effect of the compound on neuronal excitability.
-
Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y).
-
Procedure:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are loaded with a voltage-sensitive fluorescent dye.
-
A baseline fluorescence is recorded.
-
This compound is added at varying concentrations.
-
Neuronal depolarization is induced using a high concentration of potassium chloride (KCl).
-
The change in fluorescence, indicative of changes in membrane potential, is measured using a fluorescence plate reader.
-
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 of the compound in modulating neuronal depolarization.
Signaling Pathways and Experimental Workflows
While the precise mechanism of action for this compound is unknown, a generalized workflow for its initial screening and a hypothetical signaling pathway based on uridine's known interactions are presented below.
Caption: A generalized workflow for the initial screening of this compound.
Caption: Hypothetical signaling pathway for an N3-substituted uridine analogue.
Conclusion and Future Directions
This compound represents an under-investigated molecule within the pharmacologically active class of uridine analogues. Based on the activities of related compounds, it holds potential for development as a therapeutic agent, particularly in the fields of neuroscience and analgesia. The immediate next steps for research should involve the synthesis and purification of the compound, followed by a systematic screening using the in vivo and in vitro models outlined in this guide. A thorough investigation into its mechanism of action, including receptor binding profiles and effects on key signaling pathways, will be crucial in determining its therapeutic potential. The establishment of a clear structure-activity relationship for N3-substituted uridines will further aid in the design of more potent and selective drug candidates.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N3-[(Tetrahydro-2-furanyl)methyl]uridine
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structural elucidation of N3-[(Tetrahydro-2-furanyl)methyl]uridine, a uridine (B1682114) analogue with potential applications in therapeutic development. While specific experimental data for this compound is not publicly available, this guide outlines the standard analytical methodologies and predicted results that would be employed to definitively confirm its chemical structure.
Introduction
This compound is a modified nucleoside, a class of compounds essential in various biological processes and frequently utilized as antiviral and anticancer agents. The precise determination of its three-dimensional structure is paramount for understanding its biological activity, mechanism of action, and for guiding further drug design and development efforts. This document details the expected outcomes from standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are the cornerstones of molecular structure elucidation.
Predicted Spectroscopic and Spectrometric Data
Based on the known structure of uridine and the N3-substitution with a (tetrahydro-2-furanyl)methyl group, the following data are predicted.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.7 | d | ~8.0 |
| H-5 | ~5.8 | d | ~8.0 |
| H-1' | ~5.9 | d | ~4.0 |
| H-2' | ~4.3 | t | ~4.5 |
| H-3' | ~4.2 | t | ~5.0 |
| H-4' | ~4.1 | m | |
| H-5'a, H-5'b | ~3.8, ~3.7 | m | |
| N3-CH₂ | ~4.0 | m | |
| THF-H2 | ~4.1 | m | |
| THF-H3a, H3b | ~1.9, ~1.8 | m | |
| THF-H4a, H4b | ~1.7, ~1.6 | m | |
| THF-H5a, H5b | ~3.8, ~3.7 | m |
Note: Predicted shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are subject to solvent effects.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~151 |
| C-4 | ~163 |
| C-5 | ~102 |
| C-6 | ~141 |
| C-1' | ~88 |
| C-2' | ~70 |
| C-3' | ~74 |
| C-4' | ~84 |
| C-5' | ~61 |
| N3-CH₂ | ~50 |
| THF-C2 | ~77 |
| THF-C3 | ~29 |
| THF-C4 | ~26 |
| THF-C5 | ~68 |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 329.1292 | Calculated for C₁₄H₂₁N₂O₇⁺ |
| [M+Na]⁺ | 351.1111 | Calculated for C₁₄H₂₀N₂O₇Na⁺ |
| [Uracil+CH₂-THF+H]⁺ | 197.0921 | Fragment from cleavage of the glycosidic bond. |
| [Ribose]⁺ | 133.0495 | Fragment from cleavage of the glycosidic bond. |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and spatial arrangement of atoms within the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not using the residual solvent peak as a reference.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum to identify the chemical shifts, multiplicities, and integration of all proton signals.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often using proton decoupling, to identify the chemical shifts of all carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the (tetrahydro-2-furanyl)methyl moiety to the N3 position of the uridine.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate molecular weight and elemental composition, and to study fragmentation patterns for structural confirmation.
Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode).
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The high resolution allows for the determination of the elemental formula.
-
Tandem MS (MS/MS): Select the molecular ion for collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the different structural components of the molecule, such as the loss of the ribose sugar or fragmentation of the tetrahydrofuran (B95107) ring.
Visualizations
The following diagrams illustrate the chemical structure, the logical workflow for its elucidation, and a representative signaling pathway where such a molecule might be studied.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for structure elucidation.
Caption: A potential mechanism of action via the nucleoside salvage pathway.
Conclusion
The structural elucidation of novel compounds like this compound is a systematic process that relies on the synergistic application of powerful analytical techniques. This guide provides the theoretical framework and detailed experimental protocols necessary for the unambiguous confirmation of its molecular structure. The predicted data herein serves as a benchmark for researchers undertaking the synthesis and characterization of this and related N3-substituted uridine analogues, facilitating the advancement of drug discovery and development programs.
Spectroscopic Analysis of N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for N3-[(Tetrahydro-2-furanyl)methyl]uridine. These predictions are based on the known chemical shifts of uridine (B1682114) and tetrahydrofurfuryl derivatives.
Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| H-6 (Uracil) | 7.8 - 8.0 | d |
| H-5 (Uracil) | 5.6 - 5.8 | d |
| H-1' (Ribose) | 5.8 - 6.0 | d |
| H-2' (Ribose) | 4.0 - 4.2 | t |
| H-3' (Ribose) | 4.0 - 4.2 | t |
| H-4' (Ribose) | 3.9 - 4.1 | q |
| H-5', 5'' (Ribose) | 3.5 - 3.7 | m |
| N3-CH₂ | 3.8 - 4.2 | m |
| H-2'' (THF) | 3.9 - 4.1 | m |
| H-3'', 4'' (THF) | 1.7 - 2.0 | m |
| H-5'', 5''' (THF) | 3.6 - 3.8 | m |
| 2'-OH, 3'-OH, 5'-OH | 4.5 - 5.5 | br s |
d: doublet, t: triplet, q: quartet, m: multiplet, br s: broad singlet
Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-4 (Uracil) | 163 - 165 |
| C-2 (Uracil) | 151 - 153 |
| C-6 (Uracil) | 140 - 142 |
| C-5 (Uracil) | 101 - 103 |
| C-1' (Ribose) | 87 - 89 |
| C-4' (Ribose) | 84 - 86 |
| C-2' (Ribose) | 73 - 75 |
| C-3' (Ribose) | 69 - 71 |
| C-5' (Ribose) | 60 - 62 |
| N3-CH₂ | 48 - 52 |
| C-2'' (THF) | 76 - 78 |
| C-5'' (THF) | 67 - 69 |
| C-3'', 4'' (THF) | 25 - 30 |
Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₄H₂₀N₂O₇ |
| Molecular Weight | 328.32 g/mol |
| Monoisotopic Mass | 328.1271 Da |
| Expected [M+H]⁺ | 329.1349 m/z |
| Expected [M+Na]⁺ | 351.1168 m/z |
| Expected [M-H]⁻ | 327.1194 m/z |
Potential Fragmentation Patterns:
-
Loss of the tetrahydrofurfuryl group.
-
Cleavage of the glycosidic bond to yield the uracil (B121893) and ribose fragments.
-
Loss of water molecules from the ribose moiety.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
Bruker Avance III HD 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts.
-
Assign the chemical shifts in the ¹³C spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample (1 mg)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for enhancing ionization)
Instrumentation:
-
High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap or Agilent 6545 Q-TOF) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol.
-
Further dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1-10 µg/mL.
-
If needed, add 0.1% formic acid to the final solution to promote protonation for positive ion mode analysis.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., spray voltage, capillary temperature, sheath gas flow) to optimal values for the compound class.
-
Acquire data in both positive and negative ion modes over a mass range of m/z 100-1000.
-
Perform tandem MS (MS/MS) experiments on the precursor ions of interest (e.g., [M+H]⁺) to obtain fragmentation data.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ions and compare it with the calculated theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectra to elucidate the structure of the molecule.
-
Visualizations
The following diagrams illustrate key workflows relevant to the analysis of this compound.
Caption: General synthetic workflow for N3-alkylated uridine analogs.
Caption: Experimental workflow for spectroscopic analysis.
Navigating the Landscape of N3-Uridine Modifications in RNA: A Technical Guide
An In-depth Examination of N3-Methyluridine (m3U) and Clarification on N3-[(Tetrahydro-2-furanyl)methyl]uridine
For researchers and professionals in the fields of molecular biology, drug development, and epitranscriptomics, a precise understanding of RNA modifications is paramount. This guide provides a comprehensive overview of N3-methyluridine (m3U), a naturally occurring RNA modification, and addresses the status of this compound.
Initial inquiries into "this compound" reveal its identity as a synthetic uridine (B1682114) analogue, commercially available for various research purposes, including its potential as a nucleoside antimetabolite/analog.[1] However, a thorough review of scientific literature and RNA modification databases indicates no current evidence of "this compound" as a natural or functionally characterized modification within biological RNA.
Conversely, N3-methyluridine (m3U) is a well-documented and significant post-transcriptional RNA modification. It is a methylated nucleoside found predominantly in ribosomal RNA (rRNA) across archaea, eubacteria, and eukaryotes.[2][3] This guide will now focus on the core technical details of m3U, offering insights into its structure, function, and the methodologies for its study.
The Chemical Identity and Properties of N3-Methyluridine (m3U)
N3-methyluridine is a pyrimidine (B1678525) nucleoside characterized by the addition of a methyl group at the N3 position of the uracil (B121893) base.[3][4] This seemingly simple modification has significant implications for the molecule's chemical properties and its interactions within the complex machinery of the cell. The methylation at the N3 position can influence the base-pairing capabilities and the secondary structure of the RNA molecule.[4]
The Role of N3-Methyluridine (m3U) in RNA Modification
The primary role of m3U as an RNA modification is associated with the function of ribosomes. It is found in the large subunit of rRNA, specifically in regions that are critical for ribosome function. For instance, in eukaryotic 28S rRNA, m3U has been identified and is thought to play a role in processes such as ribosomal subunit binding and the interaction with transfer RNA (tRNA).[4][5] The presence of m3U in the 16S and 23S rRNA of eubacteria, as well as the 18S, 25S, and 28S rRNA of eukaryotes, underscores its conserved importance in the translation process.[2][3]
While the functional implications are centered on the ribosome, the precise enzymatic machinery responsible for m3U deposition in human rRNA is yet to be fully elucidated.[5] However, enzymes that methylate pseudouridine (B1679824) at the N3 position, such as the S-adenosylmethionine (SAM)-dependent pseudouridine N3-methyltransferase YbeA in eubacteria, have been identified.[6]
Quantitative Data on N3-Methyluridine
The following table summarizes available quantitative data related to the study of N3-methyluridine.
| Parameter | Organism/System | Method | Observation | Reference |
| Position in rRNA | Eukaryotes (Human) | Not Specified | 28S rRNA at position 4500 | [5] |
| Position in rRNA | Eubacteria (E. coli) | Not Specified | 16S rRNA at position U1498 | [2] |
| Position in rRNA | Archaea | Not Specified | 23S rRNA | [2][3] |
| Effect on Probe Binding | E. coli | Methylation-sensitive fluorescence in situ hybridization (MR-FISH) | Single methylation sites, including m3U, can inhibit probe binding. | [4] |
| Chemical Instability | In vitro | Mass Spectrometry | 3-methylcytidine (m3C) can deaminate to form 3-methyluridine (B1581624) (m3U), which can lead to false-positive signals. | [7] |
Experimental Protocols for the Study of N3-Methyluridine
The detection and characterization of m3U in RNA require specialized techniques. The following outlines key experimental approaches.
Protocol 1: Detection of m3U by Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry is a gold-standard method for the identification and quantification of RNA modifications.
1. RNA Isolation and Digestion:
-
Isolate total RNA or specific RNA species (e.g., rRNA) from the biological sample of interest.
-
Enzymatically digest the purified RNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
2. LC-MS/MS Analysis:
-
Separate the resulting nucleosides using reverse-phase liquid chromatography.
-
Analyze the eluting nucleosides by tandem mass spectrometry (MS/MS). The identification of m3U is based on its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern upon collision-induced dissociation.[7][8]
3. Quantification:
-
For quantitative analysis, stable isotope-labeled internal standards for each nucleoside, including m3U, should be spiked into the sample prior to digestion. This allows for accurate quantification by comparing the peak areas of the endogenous and labeled nucleosides.[7]
Protocol 2: Mapping m3U Sites in RNA
While LC-MS of total nucleosides confirms the presence of m3U, locating its position within an RNA sequence requires a different approach.
1. RNA Fragmentation:
-
Isolate the RNA of interest.
-
Partially digest the RNA with specific RNases (e.g., RNase T1, which cleaves after guanosine (B1672433) residues) to generate a pool of overlapping oligonucleotides.
2. Oligonucleotide Analysis by LC-MS/MS:
-
Separate the oligonucleotide fragments by liquid chromatography.
-
Sequence the fragments using tandem mass spectrometry. The presence of m3U within a fragment will result in a mass shift corresponding to the addition of a methyl group to a uridine residue. By piecing together the sequences of the overlapping fragments, the precise location of the m3U modification can be determined.[8]
Signaling Pathways and Experimental Workflows
The study of RNA modifications like m3U is part of the broader field of epitranscriptomics, which investigates how these chemical marks regulate gene expression.
Caption: General workflow for the analysis of RNA modifications.
This diagram illustrates the key stages in identifying and characterizing RNA modifications like m3U, from sample preparation through to gaining biological insights.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Epitranscriptome: Review of Top 25 Most-Studied RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methyluridine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N3-Substituted Uridine Analogs, Featuring N3-[(Tetrahydro-2-furanyl)methyl]uridine
Disclaimer: This technical guide focuses on the synthesis, biological activities, and potential mechanisms of action of N3-substituted uridine (B1682114) analogs as a class of compounds. While N3-[(Tetrahydro-2-furanyl)methyl]uridine is a specific example within this class, a comprehensive review of publicly available scientific literature and chemical databases did not yield specific experimental data (e.g., quantitative biological activity, detailed protocols) for this particular molecule. The information presented herein is aggregated from research on structurally related N3-substituted uridine derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction
Uridine, a fundamental pyrimidine (B1678525) nucleoside, is a key building block of ribonucleic acid (RNA) and plays a vital role in various physiological processes. Chemical modification of the uridine scaffold has been a fertile ground for the discovery of novel therapeutic agents, particularly nucleoside analogs that act as antimetabolites. These analogs can interfere with the synthesis of nucleic acids or act as modulators of cellular signaling pathways, leading to a wide range of biological effects, including antiviral, anticancer, and central nervous system (CNS) activities.
Modification at the N3 position of the uracil (B121893) base is a common strategy to generate structural diversity and modulate the pharmacological profile of uridine. This compound is one such analog, characterized by the attachment of a tetrahydrofurfuryl group at this position. While specific research on this compound is limited, the broader class of N3-substituted uridine analogs has been investigated for various therapeutic applications, notably for their effects on the central nervous system, such as hypnotic and antinociceptive properties.[1][2]
This guide provides a comprehensive overview of N3-substituted uridine analogs, covering generalized synthesis protocols, a summary of reported biological activities with quantitative data from related compounds, and postulated mechanisms of action.
Synthesis of N3-Substituted Uridine Analogs
The synthesis of N3-substituted uridine analogs can be achieved through several established chemical routes. A common and straightforward method is the direct N-alkylation of uridine or a protected uridine derivative.
General Experimental Protocol: N-Alkylation
This protocol is a generalized procedure based on methodologies reported for the synthesis of various N3-substituted uridine derivatives.[2][3]
Materials:
-
Uridine (or a suitably protected uridine derivative, e.g., 2',3',5'-tri-O-acetyluridine)
-
Alkylating agent (e.g., tetrahydrofurfuryl bromide for the synthesis of this compound, benzyl (B1604629) bromide, or 2-chloroacetophenone (B165298) for other analogs)
-
Anhydrous base (e.g., potassium carbonate, K2CO3)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF)
-
Reagents for deprotection if necessary (e.g., methanolic ammonia)
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane, methanol, chloroform)
Procedure:
-
Reaction Setup: Uridine (1 equivalent) is dissolved in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Anhydrous potassium carbonate (1.5-2.0 equivalents) is added to the solution, and the mixture is stirred at room temperature.
-
Addition of Alkylating Agent: The desired alkylating agent (1.1-1.5 equivalents) is added dropwise to the suspension.
-
Reaction: The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) for several hours to overnight. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or chloroform/methanol).
-
Deprotection (if applicable): If a protected uridine was used, the protecting groups are removed. For example, acetyl groups can be removed by treating the purified product with a solution of ammonia (B1221849) in methanol.
-
Final Purification and Characterization: The final product is further purified if necessary and characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FTIR.
Caption: Generalized workflow for the synthesis of N3-substituted uridine analogs.
Biological Activities and Quantitative Data
Research into N3-substituted uridine analogs has revealed significant biological activities, particularly related to the central nervous system. The following sections summarize the key findings and present quantitative data from representative studies.
Antinociceptive Activity
A comprehensive study by Shimizu et al. (2005) evaluated a large series of N3-substituted pyrimidine nucleosides for their antinociceptive effects in mice using the hot plate test.[2] This test measures the latency of the animal's response to a thermal stimulus, with an increase in latency indicating an analgesic effect. The results highlight that the nature of the substituent at the N3 position is critical for activity.
| Compound | N3-Substituent | Antinociceptive Effect (%)* |
| 1l | 2',4'-Dimethoxyphenacyl | 93 |
| 3l (2'-Deoxyuridine analog) | 2',4'-Dimethoxyphenacyl | 86 |
| 6m (Arabinofuranosyluracil analog) | 2',5'-Dimethoxyphenacyl | 82 |
| 1h | Phenacyl | 16 |
| N3-Benzyluridine | Benzyl | Inactive in this assay |
| Uridine | - | Inactive |
| Data extracted from Shimizu et al., 2005. The antinociceptive effect was measured 30 minutes after intracerebroventricular (i.c.v.) administration in mice.[2] |
The structure-activity relationship suggests that an N3-phenacyl group with electron-donating methoxy (B1213986) substituents on the phenyl ring significantly enhances antinociceptive potency.[2]
Hypnotic and CNS Depressant Activity
Several studies have demonstrated that N3-substituted uridine derivatives, particularly those with a benzyl group, possess hypnotic and CNS depressant properties.[1][4][5] These effects are typically evaluated by observing the induction of sleep in animals or the potentiation of sleep induced by a known hypnotic agent like pentobarbital.
| Compound | Dose (µmol/mouse, i.c.v.) | Effect |
| N3-Benzyluridine | 1.5 - 4.0 | Dose-dependent hypnotic activity |
| N3-Benzylthymidine | 0.5 - 2.0 | Dose-dependent hypnotic activity (more potent than N3-Benzyluridine) |
| Uridine | - | No hypnotic effect |
| Thymidine | - | No hypnotic effect |
| Data aggregated from Yamamoto et al., 1985 and 1987.[4][5] |
The research indicates that the N3-benzyl group is crucial for this hypnotic activity, and modifications to the sugar moiety can either decrease the activity or affect the route of administration by which the compound is effective.[1] For instance, acetylating the sugar hydroxyls of N3-benzyluridine rendered it active upon intravenous injection, suggesting improved bioavailability or transport across the blood-brain barrier.[1]
Mechanism of Action
The precise mechanisms of action for the diverse biological effects of N3-substituted uridine analogs are not fully elucidated and may vary depending on the specific substituent and the biological system being studied. However, based on the general understanding of nucleoside analogs and the observed activities, several potential mechanisms can be proposed.
CNS-Related Activities (Hypnotic and Antinociceptive)
The hypnotic and antinociceptive effects are likely mediated by interactions with receptors or signaling pathways within the central nervous system. The rapid onset of action following intracerebroventricular injection suggests a direct CNS effect.[5] One study proposed that N3-phenacyluridine might interact with the benzodiazepine (B76468) receptor, a known target for sedative and anxiolytic drugs.[6] This suggests a potential mechanism involving the modulation of GABAergic neurotransmission, a major inhibitory pathway in the brain.
Caption: Postulated mechanism for the CNS depressant effects of N3-substituted uridines.
Potential as Antimetabolites (Antiviral/Anticancer)
As nucleoside analogs, N3-substituted uridines have the potential to act as antimetabolites. This typically involves intracellular phosphorylation to the triphosphate form, which can then compete with natural nucleoside triphosphates for incorporation into growing DNA or RNA chains by polymerases. This incorporation can lead to chain termination or introduce mutations, thereby inhibiting viral replication or cancer cell proliferation.
However, it is important to note that bulky substituents at the N3 position may hinder the initial phosphorylation step by cellular or viral kinases, which is often a prerequisite for antiviral activity. This could explain why some N3-substituted analogs have shown reduced antiviral and cytostatic activity compared to their parent compounds.
Caption: General mechanism of action for nucleoside analogs as viral replication inhibitors.
Conclusion
This compound belongs to a versatile class of N3-substituted uridine analogs with demonstrated potential for biological activity, especially as modulators of the central nervous system. The available literature on related compounds indicates that the nature of the N3-substituent is a critical determinant of the pharmacological profile, with specific phenacyl and benzyl modifications conferring significant antinociceptive and hypnotic properties, respectively. While the precise mechanisms are still under investigation, they likely involve direct interactions with CNS receptors. The potential for these compounds to act as traditional antimetabolites exists but may be influenced by the steric hindrance of the N3-substituent on the necessary enzymatic activation. Further research is warranted to synthesize and evaluate this compound specifically, to determine its unique biological properties and therapeutic potential, thereby expanding the knowledge base of this promising class of nucleoside analogs.
References
- 1. N-substituted oxopyrimidines and nucleosides: structure-activity relationship for hypnotic activity as central nervous system depressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and hypnotic activities of 4-thio analogues of N3-substituted uridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N3-benzyluridine exerts hypnotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypnotic activity of N3-benzylthymidine on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Investigating the Pharmacology of N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Technical Guide for Researchers
Disclaimer: Extensive searches of publicly available scientific literature and databases have yielded limited specific pharmacological data for N3-[(Tetrahydro-2-furanyl)methyl]uridine. This guide, therefore, provides a comprehensive and technically detailed framework for the investigation of this and similar novel N3-substituted uridine (B1682114) analogues, in line with best practices in drug discovery and development. The experimental protocols and data presented herein are illustrative and intended to serve as a roadmap for researchers.
Introduction to N3-Substituted Uridine Analogues
This compound is a synthetic derivative of uridine, a fundamental component of ribonucleic acid (RNA). As a nucleoside analogue, it belongs to a class of compounds that has been a rich source of therapeutic agents, particularly in antiviral and anticancer chemotherapy. The core principle behind the activity of many nucleoside analogues is their ability to mimic endogenous nucleosides and thereby interfere with the synthesis of nucleic acids or the function of enzymes involved in nucleotide metabolism.
The substitution at the N3 position of the uracil (B121893) ring can significantly modulate the compound's biological activity, selectivity, and pharmacokinetic properties. While the specific therapeutic potential of this compound is yet to be fully elucidated, its structural similarity to other biologically active uridine derivatives suggests potential applications in areas such as oncology and virology. This guide outlines a systematic approach to characterizing its pharmacological profile.
Physicochemical Properties
A foundational step in the pharmacological investigation of any compound is the characterization of its physicochemical properties. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value (Illustrative) | Method |
| Molecular Formula | C₁₄H₂₀N₂O₇ | Mass Spectrometry |
| Molecular Weight | 328.32 g/mol | Mass Spectrometry |
| Solubility (PBS, pH 7.4) | 1.2 mg/mL | HPLC-UV |
| LogP | -0.8 | Shake-flask method |
| pKa | 9.5 | Potentiometric titration |
Proposed Experimental Workflow for Pharmacological Characterization
The following workflow provides a comprehensive approach to elucidating the pharmacological properties of this compound.
Detailed Experimental Protocols (Illustrative)
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of cancer cell lines.
Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Replace the medium in the cell plates with the drug-containing medium and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.
Protocol:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction and incubate at 30°C for a specified time.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., ADP-Glo Kinase Assay).
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Quantitative Pharmacological Data (Illustrative)
The following tables present hypothetical data that would be generated from the proposed experimental workflows.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 28.7 |
| MCF-7 | Breast Cancer | > 100 |
| Jurkat | T-cell Leukemia | 8.9 |
Table 2: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (µM) |
| CDK2/cyclin E | 5.6 |
| GSK-3β | 12.1 |
| AKT1 | > 50 |
| MAPK1 | > 50 |
Hypothetical Signaling Pathway
Based on the illustrative data suggesting activity against CDK2, a potential mechanism of action for this compound could be the disruption of cell cycle progression.
Conclusion and Future Directions
This technical guide provides a structured framework for the comprehensive pharmacological investigation of this compound. Although specific data for this compound is currently lacking in the public domain, the proposed workflows and illustrative data offer a clear path forward for researchers. The key next steps would be to perform the outlined in vitro screening and target identification studies to uncover its primary mechanism of action. Subsequent cell-based and biochemical assays will be crucial for validating these initial findings. Should promising in vitro activity be confirmed, progression to in vivo models will be warranted to assess its therapeutic potential. The systematic approach detailed in this guide will be instrumental in determining the future prospects of this compound as a potential therapeutic agent.
Methodological & Application
Application Notes and Protocols: Synthesis of N3-[(Tetrahydro-2-furanyl)methyl]uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-[(Tetrahydro-2-furanyl)methyl]uridine is a modified nucleoside analog. The substitution at the N3 position of the uracil (B121893) base can significantly alter the biological properties of the parent uridine (B1682114) molecule, including its recognition by enzymes and its hydrogen bonding capabilities in nucleic acid structures. Such modifications are of great interest in the development of therapeutic agents, including antiviral and anticancer drugs, as well as in the synthesis of modified oligonucleotides for various research applications. This document provides a detailed protocol for the chemical synthesis of this compound, based on established methods for the N3-alkylation of uridine derivatives.
Reaction Scheme
The synthesis involves the direct alkylation of uridine at the N3 position using 2-(bromomethyl)tetrahydrofuran in the presence of a base and a phase-transfer catalyst.
Figure 1: Synthesis of this compound Uridine reacts with 2-(bromomethyl)tetrahydrofuran to yield the target compound.
Quantitative Data
The following table summarizes the recommended quantities of reactants and reagents for the synthesis protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) | Volume (mL) | Equivalents |
| Uridine | C₉H₁₂N₂O₆ | 244.20[1][2] | 1.0 | 244.2 | - | 1.0 |
| 2-(Bromomethyl)tetrahydrofuran | C₅H₉BrO | 165.03[3][4] | 1.2 | 198.0 | ~0.134 (d=1.483 g/mL) | 1.2 |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82[5][6] | 1.5 | 488.7 | - | 1.5 |
| Tetrabutylammonium (B224687) Bromide (TBAB) | C₁₆H₃₆BrN | 322.37[7] | 0.1 | 32.2 | - | 0.1 |
| Acetonitrile (MeCN) | CH₃CN | - | - | - | 10 | - |
Experimental Protocol
This protocol is adapted from general procedures for the N3-alkylation of uridine derivatives.
Materials:
-
Uridine
-
2-(Bromomethyl)tetrahydrofuran
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrabutylammonium Bromide (TBAB)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add uridine (244.2 mg, 1.0 mmol), cesium carbonate (488.7 mg, 1.5 mmol), and tetrabutylammonium bromide (32.2 mg, 0.1 mmol).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add 2-(bromomethyl)tetrahydrofuran (~0.134 mL, 1.2 mmol) dropwise to the stirring suspension.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.
-
Once the starting material (uridine) is consumed, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol) to afford the pure this compound.
-
Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Figure 2: Experimental Workflow A flowchart of the synthesis protocol.
Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction should be performed in a well-ventilated fume hood. The indicated reaction times and purification methods may require optimization.
References
- 1. Uridine | C9H12N2O6 | CID 6029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Uridine [webbook.nist.gov]
- 3. 2-(Bromomethyl)tetrahydrofuran(1192-30-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Furan, 2-(bromomethyl)tetrahydro- | C5H9BrO | CID 14501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cesium carbonate | CCs2O3 | CID 10796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N3-Modified Uridine in Oligonucleotide Synthesis
Application Notes
Introduction to N3-Methyluridine (m3U)
N3-methyluridine is a modified ribonucleoside that can be incorporated into synthetic oligonucleotides to alter their physicochemical and biological properties. The methylation at the N3 position of the uracil (B121893) base disrupts the Watson-Crick hydrogen bond with adenine. This modification, along with potential modifications at the 2'-position of the ribose sugar, offers a strategy to modulate the characteristics of therapeutic oligonucleotides.[1] The corresponding phosphoramidite (B1245037) of N3-methyluridine and its derivatives are compatible with standard automated DNA/RNA synthesis protocols.[1][2]
Key Applications
The unique properties imparted by N3-methyluridine modifications make them valuable for various research and therapeutic applications, including:
-
Antisense Technologies: Modified oligonucleotides can be designed to bind to specific mRNA sequences, modulating gene expression.
-
Small Interfering RNAs (siRNAs): The incorporation of m3U can influence the stability and activity of siRNA duplexes.[3]
-
CRISPR-Cas9: Modified guide RNAs can exhibit altered stability and activity.[1][2]
-
Aptamers: The introduction of m3U can affect the three-dimensional structure and binding affinity of aptamers.[1][2]
Physicochemical Properties of N3-Methyluridine Modified Oligonucleotides
The incorporation of N3-methyluridine generally leads to a significant decrease in the thermal stability of oligonucleotide duplexes. This is attributed to the disruption of the Watson-Crick base pairing with adenine.
| Modification | Change in Melting Temperature (Tm) per Modification | Reference |
| N3-methyluridine (m3U) | Significant destabilization | [4] |
| 2'-O-alkyl/2'-F-m3U | Substantial reduction (around 8–12 °C) | [3] |
Oligonucleotides modified with N3-methyluridine, particularly with additional 2'-O-alkyl groups, have demonstrated enhanced resistance to nuclease degradation compared to unmodified or other modified oligonucleotides.
| Nuclease | Nuclease Resistance of 2'-O-alkyl-m3U Modified Oligonucleotides | Reference |
| 3'- and 5'-Exonucleases | Improved half-life compared to 2'-fluoro and 2'-OMe modifications | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2'-O-Alkyl-N3-methyluridine Phosphoramidite
This protocol describes a general method for the synthesis of 2'-O-alkyl-N3-methyluridine phosphoramidites, starting from commercially available uridine (B1682114).[1]
Materials:
-
Uridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
Alkylating agent (e.g., methyl iodide)
-
Silver oxide (Ag2O)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Acetonitrile (B52724) (ACN)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Chromatography columns
-
NMR spectrometer for characterization
-
Mass spectrometer for characterization
Procedure:
-
5'-O-Tritylation:
-
Dissolve uridine in pyridine.
-
Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5'-O-DMT-uridine.
-
-
N3-Methylation and 2'-O-Alkylation:
-
To a solution of 5'-O-DMT-uridine in a suitable solvent, add an alkylating agent and a base (e.g., silver oxide for methylation).[1]
-
Stir the reaction at room temperature until the starting material is consumed.
-
Filter the reaction mixture and evaporate the solvent.
-
Purify the resulting 2'-O-alkyl-N3-methyl-5'-O-DMT-uridine by silica gel chromatography.
-
-
Phosphitylation:
-
Dissolve the dried 2'-O-alkyl-N3-methyl-5'-O-DMT-uridine in anhydrous DCM.
-
Add DIPEA and cool the solution to 0°C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude phosphoramidite by precipitation or silica gel chromatography to yield the final product.
-
Protocol 2: Solid-Phase Synthesis of N3-Methyluridine-Modified Oligonucleotides
This protocol outlines the automated solid-phase synthesis of oligonucleotides incorporating the N3-methyluridine phosphoramidite using standard phosphoramidite chemistry.[1][5]
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U).
-
N3-methyluridine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in DCM).
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Anhydrous acetonitrile for washing.
Equipment:
-
Automated DNA/RNA synthesizer.
Procedure (Automated Synthesis Cycle):
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.[6]
-
Coupling: The N3-methyluridine phosphoramidite is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutations in subsequent cycles.[8]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution. The support is then washed with anhydrous acetonitrile before initiating the next cycle.[6]
This four-step cycle is repeated for each subsequent nucleotide until the desired full-length oligonucleotide is synthesized.
Protocol 3: Deprotection and Purification of Modified Oligonucleotides
Materials:
-
Ammonium (B1175870) hydroxide (B78521) solution or a mixture of ammonia (B1221849) and methylamine (B109427) (AMA).
-
Triethylammonium acetate (B1210297) (TEAA) buffer.
-
Acetonitrile for HPLC.
-
Desalting columns.
Equipment:
-
Heating block or oven.
-
Centrifugal vacuum concentrator.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reversed-phase C18).[9][10]
-
UV-Vis spectrophotometer.
Procedure:
-
Cleavage and Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide or AMA solution to the vial.
-
Heat the sealed vial at a specified temperature (e.g., 55°C) for several hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[8]
-
Cool the vial, centrifuge, and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
-
Purification by HPLC:
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Reconstitute the crude oligonucleotide in the HPLC mobile phase A (e.g., 0.1 M TEAA).
-
Purify the oligonucleotide by reversed-phase HPLC.[9] The full-length product is typically separated from shorter failure sequences.
-
Collect the fractions corresponding to the desired product peak.
-
-
Desalting and Quantification:
-
Combine the collected fractions and evaporate the solvent.
-
Desalt the purified oligonucleotide using a desalting column to remove salts from the HPLC buffer.[9]
-
Dry the desalted oligonucleotide and quantify it using UV-Vis spectrophotometry at 260 nm.
-
Visualizations
Caption: Workflow for the synthesis of N3-methyluridine phosphoramidite.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
References
- 1. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. atdbio.com [atdbio.com]
Application Notes & Protocols for the Analytical Detection of N3-[(Tetrahydro-2-furanyl)methyl]uridine
These application notes provide detailed methodologies for the detection and quantification of N3-[(Tetrahydro-2-furanyl)methyl]uridine, a uridine (B1682114) analogue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a modified nucleoside and a uridine analogue.[1][2] Uridine and its analogues are investigated for various biological activities, including potential antiepileptic, anticonvulsant, and anxiolytic effects.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of this compound. LC-MS/MS offers high selectivity and sensitivity, making it the method of choice for quantifying nucleoside analogues in complex biological matrices.
While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of uridine and other modified nucleosides.[3][4]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section outlines a robust LC-MS/MS method for the quantification of this compound in biological samples such as plasma or cell culture media.
Quantitative Data Summary
The expected performance of the described LC-MS/MS method is summarized in the table below. These values are based on typical performance for similar nucleoside analogue quantification assays.[4][5]
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Matrix Effect | Minimal and compensated by Internal Standard |
| Extraction Recovery | > 80% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Detailed Experimental Protocol
This protocol details the steps for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N₂-Uridine)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, cell lysate)
Sample Preparation
-
Thaw Samples: Thaw biological samples on ice.
-
Spike Internal Standard: To 100 µL of sample, add 10 µL of internal standard solution (concentration to be optimized).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex: Vortex the samples for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
The exact mass transitions for this compound (Molecular Weight: 328.32) need to be determined by direct infusion of a standard solution.[2] A plausible transition would be based on the fragmentation of the glycosidic bond.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Multiple Reaction Monitoring (MRM) Transitions | |
| This compound | Precursor Ion (Q1): 329.1 [M+H]⁺Product Ion (Q3): To be determined experimentally (e.g., loss of the tetrahydrofuranylmethyl group) |
| Internal Standard | To be determined based on the chosen standard |
Potential Biological Role and Analysis Rationale
As a nucleoside analogue, this compound may act as an antimetabolite, interfering with nucleic acid synthesis. The analytical methods described are essential for studying its mechanism of action, including its uptake, metabolism, and incorporation into DNA or RNA.
Caption: Potential mechanism of action for a nucleoside analogue.
References
- 1. This compound | Uridine Analog | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N3-[(Tetrahydro-2-furanyl)methyl]uridine
This application note details a generalized protocol for the purification of N3-[(Tetrahydro-2-furanyl)methyl]uridine, a uridine (B1682114) analog, utilizing reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology is based on established protocols for the separation of uridine and its derivatives and is intended for researchers, scientists, and professionals in drug development.
This compound is a modified nucleoside with potential applications in various research fields, including the development of novel therapeutic agents.[1][2] Efficient purification is crucial to isolate the compound of interest from reaction byproducts and starting materials, ensuring high purity for subsequent in vitro and in vivo studies. The protocol provided below offers a robust starting point for achieving high-purity this compound.
Experimental Overview
The purification strategy employs a reversed-phase C18 column and a water/acetonitrile (B52724) mobile phase gradient to achieve separation. Detection is performed using a UV detector, leveraging the chromophoric nature of the uridine moiety.
Materials and Methods
Instrumentation and Consumables
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid (optional, for mobile phase modification).
-
Syringe filters (0.22 µm) for sample preparation.
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95% water/5% acetonitrile).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
The recommended sample concentration is in the range of 0.2-0.5 mg/mL.[3]
HPLC Conditions
A generalized set of HPLC parameters is provided in Table 1. These parameters may require optimization depending on the specific HPLC system and the purity of the crude sample.
Table 1: HPLC Parameters for the Purification of this compound
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (with optional 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (with optional 0.1% Formic Acid) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10-20 µL |
Experimental Protocol
-
Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Initiate the gradient elution as detailed in Table 1.
-
Monitor the separation at 260 nm. The peak corresponding to this compound is expected to elute as the concentration of acetonitrile increases.
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the collected fractions for purity using the same or a modified HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Expected Results
The retention time of this compound will depend on the exact HPLC conditions used. Based on the behavior of similar uridine analogs, a retention time in the mid-to-late part of the gradient is anticipated. The expected outcomes and parameters for quality control are summarized in Table 2.
Table 2: Expected Outcomes and Quality Control Parameters
| Parameter | Expected Result/Target |
| Purity of Collected Fractions | >95% (as determined by peak area) |
| Recovery | >80% (dependent on crude sample purity) |
| Peak Tailing Factor | 0.9 - 1.2 |
Troubleshooting
-
Poor Resolution: If peaks are not well-separated, consider adjusting the gradient slope (making it shallower) or changing the mobile phase composition.
-
Peak Broadening: Ensure the sample is dissolved in the initial mobile phase and that the injection volume is not too large.
-
Low Recovery: Check for compound precipitation in the autosampler or tubing. Ensure the collection window for the peak of interest is accurate.
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the HPLC purification workflow for this compound.
Caption: Workflow for HPLC Purification.
This generalized protocol provides a solid foundation for the purification of this compound. Researchers are encouraged to optimize the method to suit their specific instrumentation and sample characteristics for the best results.
References
Application Notes and Protocols for N3-[(Tetrahydro-2-furanyl)methyl]uridine Incorporation into RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into RNA is a powerful tool for elucidating RNA structure and function, and for the development of RNA-based therapeutics. N3-alkylation of uridine (B1682114), such as with a methyl group, has been shown to disrupt Watson-Crick base pairing, which can be useful for probing RNA secondary structures and for designing oligonucleotides with specific binding properties.[1][2] This document provides detailed application notes and protocols for the incorporation of a novel modified nucleoside, N3-[(Tetrahydro-2-furanyl)methyl]uridine, into RNA oligonucleotides.
While direct experimental data for this compound is not yet widely available, the protocols and expected outcomes presented here are extrapolated from established methods for the synthesis and incorporation of the closely related N3-methyluridine.[3][4] The bulkier tetrahydrofuranylmethyl group at the N3 position is anticipated to have a more pronounced effect on RNA structure and stability compared to a methyl group.
Potential Applications
The incorporation of this compound into RNA can be envisioned for a variety of applications in research and drug development, including:
-
Probing RNA Structure: The bulky N3-substituent is expected to prevent Watson-Crick base pairing with adenosine, making it a useful tool for footprinting studies and for identifying regions of single-strandedness in RNA molecules.
-
Modulating Protein-RNA Interactions: The modified uridine can be used to investigate the importance of specific uridine residues in protein binding sites. The tetrahydrofuranylmethyl group may either sterically hinder or create new favorable interactions with amino acid side chains.
-
Development of RNA Therapeutics: Site-specific introduction of this modification could be used to enhance the specificity of antisense oligonucleotides or siRNAs by preventing off-target hybridization. It may also increase nuclease resistance.
-
Creation of Novel RNA Aptamers: The unique chemical properties of this modified nucleoside could be exploited to generate aptamers with novel binding specificities and improved stability.
Data Presentation
The following table summarizes the anticipated effects of this compound incorporation on RNA properties, based on data from N3-methyluridine and considering the increased steric bulk of the tetrahydrofuranylmethyl group.
| Property | Expected Effect of this compound Incorporation | Rationale / Comparison with N3-methyluridine |
| RNA Duplex Stability (Internal Position) | Significant destabilization (large decrease in Tm) | N3-methylation of uridine internally disrupts Watson-Crick A-U base pairing, leading to duplex destabilization. The bulkier tetrahydrofuranylmethyl group is expected to cause an even greater steric clash and a more significant decrease in melting temperature (Tm).[1] |
| RNA Duplex Stability (Terminal Position) | Minimal effect or slight stabilization | When placed at the 3'-dangling end, N3-methyluridine has been shown to have a stabilizing effect. A similar or potentially enhanced stabilizing effect might be observed for the larger tetrahydrofuranylmethyl group due to increased stacking interactions.[1] |
| Nuclease Resistance | Increased resistance to certain nucleases | Modifications at the N3 position can sterically hinder the approach of nucleases, thereby increasing the oligonucleotide's half-life in biological fluids. |
| Protein Binding Affinity | Context-dependent (increase or decrease) | The modification can either sterically block a protein binding site or introduce a new favorable interaction, depending on the specific protein and RNA context. |
| Reverse Transcription | Potential to cause pauses or stops | The bulky adduct at a Watson-Crick pairing face may impede the progress of reverse transcriptase, which can be utilized in structural probing experiments. |
Experimental Protocols
The incorporation of this compound into RNA oligonucleotides is best achieved using solid-phase synthesis with a corresponding phosphoramidite (B1245037) building block. The following protocols outline the synthesis of the required phosphoramidite and its use in automated RNA synthesis.
Protocol 1: Synthesis of this compound Phosphoramidite
This protocol is adapted from established procedures for the synthesis of N3-methyluridine phosphoramidites.[3][4] Optimization of reaction conditions may be necessary for the specific alkylating agent, (tetrahydro-2-furanyl)methyl bromide.
Materials:
-
Uridine
-
(Tetrahydro-2-furanyl)methyl bromide
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF), anhydrous
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)uridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)
Procedure:
-
Protection of Uridine: Protect the 3' and 5' hydroxyl groups of uridine using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane to form 3',5'-O-(di-tert-butylsilylene)uridine.
-
N3-Alkylation: Dissolve the protected uridine in anhydrous DMF. Add sodium hydride (NaH) to deprotonate the N3 position. Slowly add (tetrahydro-2-furanyl)methyl bromide and stir the reaction at room temperature until completion (monitor by TLC). Quench the reaction and purify the N3-alkylated product by silica (B1680970) gel chromatography.
-
Deprotection of Silyl Group: Remove the 3',5'-O-di-tert-butylsilylene protecting group using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) to yield this compound.
-
5'-O-DMT Protection: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.
-
2'-O-TBDMS Protection: Protect the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group using TBDMS-Cl and imidazole.
-
Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA to yield the final this compound phosphoramidite. Purify by silica gel chromatography.
Protocol 2: Solid-Phase Synthesis of RNA Oligonucleotides
This protocol outlines the incorporation of the custom phosphoramidite into an RNA oligonucleotide using an automated DNA/RNA synthesizer.[5][6][7]
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside of the sequence.
-
Standard RNA phosphoramidites (A, C, G, U) and the custom this compound phosphoramidite, dissolved in anhydrous acetonitrile.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole).
-
Capping reagents (acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidizing agent (iodine solution).
-
Deblocking solution (trichloroacetic acid in DCM).
-
Cleavage and deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine).
-
2'-O-silyl deprotection solution (e.g., triethylamine (B128534) trihydrofluoride).
Procedure:
-
Synthesizer Setup: Install the phosphoramidite vials and other reagent bottles on the automated synthesizer according to the manufacturer's instructions. Program the desired RNA sequence, indicating the position for the incorporation of the modified uridine.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the incoming phosphoramidite (standard or modified) and its coupling to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the CPG support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
2'-O-Silyl Deprotection: The 2'-O-TBDMS groups are removed by treatment with a fluoride-containing solution.
-
Purification: The crude oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Analysis: The purified oligonucleotide is analyzed by mass spectrometry to confirm its identity and purity.
Visualizations
Synthesis of N3-Substituted Uridine Phosphoramidite
Caption: Synthetic pathway for N3-substituted uridine phosphoramidite.
Solid-Phase RNA Synthesis Workflow
Caption: Automated solid-phase synthesis of modified RNA.
Logical Relationship of N3-Alkylation Effects
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfachemic.com [alfachemic.com]
Application Notes and Protocols for Cellular Uptake Experiments of N3-[(Tetrahydro-2-furanyl)methyl]uridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized protocols for studying the cellular uptake of the nucleoside analog, N3-[(Tetrahydro-2-furanyl)methyl]uridine. Due to the limited specific experimental data available for this particular compound, the following protocols are based on established methodologies for other N3-substituted and related nucleoside derivatives.
Introduction to this compound Cellular Uptake
This compound is a modified pyrimidine (B1678525) nucleoside. Understanding its ability to enter target cells is a critical step in the development of this compound as a potential therapeutic agent. Cellular uptake studies are essential to determine the bioavailability of the compound at the site of action and to elucidate the mechanisms by which it crosses the cell membrane. The efficiency of cellular uptake directly influences the compound's pharmacological activity.
Potential mechanisms for the cellular uptake of nucleoside analogs include passive diffusion across the cell membrane and carrier-mediated transport. For many nucleoside analogs, uptake is facilitated by specific nucleoside transporters, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). However, modifications at the N3 position, as seen in this compound, may alter the interaction with these transporters. Studies on other N3-substituted nucleosides suggest that passive diffusion and endocytosis could also be significant uptake routes.[1]
Data Presentation
The following tables present hypothetical quantitative data from cellular uptake experiments with this compound to illustrate expected outcomes.
Table 1: Time-Dependent Cellular Uptake of this compound in a Cancer Cell Line (e.g., HeLa)
| Incubation Time (minutes) | Intracellular Concentration (µM) |
| 5 | 1.2 ± 0.2 |
| 15 | 3.5 ± 0.4 |
| 30 | 6.8 ± 0.7 |
| 60 | 10.5 ± 1.1 |
| 120 | 15.2 ± 1.5 |
Cells were incubated with 10 µM this compound.
Table 2: Concentration-Dependent Cellular Uptake of this compound
| Extracellular Concentration (µM) | Initial Uptake Rate (pmol/min/10^6 cells) |
| 1 | 5.5 ± 0.6 |
| 5 | 28.1 ± 2.9 |
| 10 | 54.3 ± 5.2 |
| 25 | 110.7 ± 10.5 |
| 50 | 185.4 ± 17.8 |
Initial uptake rates were measured after a 10-minute incubation period.
Table 3: Effect of Inhibitors on the Cellular Uptake of this compound
| Inhibitor | Target | % Inhibition of Uptake |
| Dipyridamole (B1670753) (100 µM) | Equilibrative Nucleoside Transporters (ENTs) | 15 ± 3 |
| Phloridzin (200 µM) | Concentrative Nucleoside Transporters (CNTs) | 8 ± 2 |
| Chlorpromazine (B137089) (10 µg/mL) | Clathrin-mediated endocytosis | 45 ± 5 |
| Genistein (B1671435) (200 µM) | Caveolae-mediated endocytosis | 12 ± 2 |
| Cytochalasin D (10 µM) | Macropinocytosis | 5 ± 1 |
Cells were pre-incubated with inhibitors for 30 minutes before the addition of 10 µM this compound for 30 minutes.
Experimental Protocols
The following are detailed protocols for conducting cellular uptake experiments with this compound.
Protocol 1: General Cellular Uptake Assay
This protocol describes a general method to determine the cellular accumulation of the test compound.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in pre-warmed cell culture medium.
-
Incubation:
-
For time-dependent studies, add the medium containing the test compound to the cells and incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
For concentration-dependent studies, incubate the cells with different concentrations of the compound for a fixed, short period (e.g., 10 minutes).
-
-
Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Sample Collection: Collect the cell lysates and centrifuge to pellet the cell debris.
-
Quantification: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Normalization: Normalize the intracellular concentration to the total protein content or cell number in each well.
Protocol 2: Investigation of Uptake Mechanism
This protocol uses inhibitors to probe the potential mechanisms of cellular uptake.
Materials:
-
All materials from Protocol 1
-
Inhibitors of nucleoside transporters (e.g., dipyridamole for ENTs, phloridzin for CNTs)
-
Inhibitors of endocytosis (e.g., chlorpromazine for clathrin-mediated, genistein for caveolae-mediated, cytochalasin D for macropinocytosis)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-incubation with Inhibitors: Pre-incubate the cells with the respective inhibitors at their effective concentrations for 30-60 minutes at 37°C.
-
Co-incubation: Add this compound (at a fixed concentration) to the inhibitor-containing medium and incubate for a fixed time (e.g., 30 minutes).
-
Termination and Lysis: Follow steps 4 and 5 from Protocol 1.
-
Quantification and Analysis: Quantify the intracellular concentration of the compound as described in Protocol 1. Compare the uptake in the presence of inhibitors to the control (no inhibitor) to determine the percent inhibition.
Visualizations
Experimental Workflow
Caption: Workflow for this compound cellular uptake assay.
Potential Cellular Uptake and Metabolic Pathways
Caption: Potential uptake and metabolic pathways for a nucleoside analog.
References
Application Notes: N3-tetrahydrofurfuryluridine and RNA Structure Probing
To the Researcher: Our comprehensive search of scientific literature and chemical databases did not yield any evidence of N3-tetrahydrofurfuryluridine being used as a molecular probe for RNA structure analysis or any other biological application. It is commercially available as a modified nucleoside derivative, but its function as a molecular probe is not documented.
However, we understand your interest may lie in the broader field of RNA structure analysis using molecular probes. In this context, we have prepared detailed application notes and protocols for a state-of-the-art technique: Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) . This method utilizes well-characterized molecular probes to elucidate RNA secondary structure with high precision.
Application Notes: RNA Structure Determination using SHAPE-MaP
Introduction
Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) is a powerful chemical probing technique used to determine the secondary structure of RNA molecules at single-nucleotide resolution. When coupled with Mutational Profiling (MaP), the SHAPE-MaP method allows for high-throughput analysis of RNA structure both in vitro and in vivo. The fundamental principle of SHAPE is the use of electrophilic reagents that preferentially acylate the 2'-hydroxyl group of the ribose sugar in conformationally flexible nucleotides. These flexible regions typically correspond to single-stranded or dynamic regions of the RNA, while nucleotides constrained by base-pairing or protein binding are less reactive. The sites of modification are then identified during reverse transcription, where the adducted nucleotides cause the reverse transcriptase to misincorporate a different nucleotide, thus creating a "mutation" in the resulting cDNA. Deep sequencing of this cDNA library reveals the sites and frequency of these mutations, providing a quantitative measure of nucleotide flexibility and, by inference, the RNA's secondary structure.
Mechanism of Action
SHAPE reagents are small, electrophilic molecules that react with the 2'-hydroxyl group of RNA. This reaction is sensitive to the local nucleotide dynamics. In structured regions, such as helices, the 2'-hydroxyl group is constrained and less accessible to the SHAPE reagent. Conversely, in unstructured regions, the nucleotide is more flexible, and the 2'-hydroxyl group is more readily acylated. This differential reactivity is the basis for SHAPE-based structure probing. In the subsequent mutational profiling step, a reverse transcriptase is used under conditions that promote the misreading of these acylated bases, leading to the incorporation of a non-complementary nucleotide in the synthesized cDNA strand.
Commonly Used SHAPE Reagents
Several SHAPE reagents have been developed, each with distinct properties regarding reactivity, cell permeability, and half-life. The choice of reagent depends on the specific application, such as in vitro RNA structure analysis versus probing RNA structure within living cells.
| SHAPE Reagent | Common Abbreviation | Key Characteristics |
| N-methylisatoic anhydride | NMIA | A widely used, classic SHAPE reagent. Suitable for in vitro studies.[1] |
| 1-methyl-7-nitroisatoic anhydride | 1M7 | Highly reactive with a short half-life, making it suitable for capturing transient RNA structures in vitro.[1] |
| 1-methyl-6-nitroisatoic anhydride | 1M6 | Similar to 1M7, with high reactivity and versatility for in vitro assays.[1] |
| 2-methylnicotinic acid imidazolide | NAI | A cell-permeable SHAPE reagent, widely used for in vivo RNA structure probing in a variety of organisms.[1] |
| 2-aminopyridine-3-carboxylic acid imidazolide | 2A3 | A novel, highly efficient cell-permeable SHAPE reagent that shows significant improvements in performance for in vivo studies, particularly in bacteria, compared to NAI.[2] |
| 5-nitroisatoic anhydride | 5NIA | A more recently developed reagent evaluated for in-cell SHAPE experiments.[1] |
Experimental Protocols
Protocol 1: In Vitro SHAPE-MaP of a Target RNA
This protocol outlines the general steps for performing SHAPE-MaP on an in vitro transcribed RNA.
1. RNA Preparation and Folding a. Synthesize the RNA of interest using in vitro transcription from a DNA template. b. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable column-based method. c. Resuspend the purified RNA in RNase-free water. d. To fold the RNA, dilute it to the desired concentration in a folding buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM MgCl2). e. Heat the RNA solution at 95°C for 3 minutes, then cool to room temperature over 20-30 minutes to allow for proper folding.
2. SHAPE Modification a. Prepare two reactions for each RNA: a (+) probe reaction and a (-) probe (DMSO control) reaction. b. For the (+) probe reaction, add the SHAPE reagent (e.g., 1M7 or NAI dissolved in anhydrous DMSO) to the folded RNA to a final concentration of 1-10 mM. c. For the (-) probe reaction, add an equivalent volume of anhydrous DMSO. d. Incubate the reactions at 37°C for a time appropriate for the chosen reagent's half-life (e.g., a few minutes for 1M7). e. Quench the reaction by adding a scavenger (e.g., DTT or BME) and purify the RNA immediately using ethanol (B145695) precipitation or a spin column.
3. Reverse Transcription with Mutational Profiling a. Anneal a gene-specific primer to the modified RNA by heating to 65°C for 5 minutes and then cooling on ice. b. Prepare a reverse transcription master mix containing a reverse transcriptase that facilitates misincorporation at adducted sites (e.g., a modified MarathonRT), dNTPs, and MnCl2 (which enhances the mutation rate). c. Initiate reverse transcription and incubate at 42°C for 1-2 hours. d. Degrade the RNA template using NaOH or RNase H. e. Purify the resulting cDNA.
4. Library Preparation and Sequencing a. Ligate sequencing adapters to the 3' end of the cDNA. b. Perform PCR amplification to add the full sequencing adapters and barcodes. c. Purify the PCR product and quantify the library. d. Pool the libraries and perform high-throughput sequencing on an appropriate platform.
5. Data Analysis a. Process the raw sequencing reads to remove adapters and low-quality reads. b. Align the reads to the reference sequence of the target RNA. c. Use specialized software (e.g., ShapeMapper) to calculate the mutation rate at each nucleotide position for both the (+) probe and (-) probe samples. d. Subtract the background mutation rate from the (-) probe sample to obtain the SHAPE reactivity for each nucleotide. e. Use the SHAPE reactivities as constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate a final, experimentally-validated structural model.
Visualizations
Caption: Workflow for SHAPE-MaP based RNA structure determination.
References
Experimental Use of N3-[(Tetrahydro-2-furanyl)methyl]uridine in Cancer Research: Application Notes and Protocols
Abstract
N3-[(Tetrahydro-2-furanyl)methyl]uridine is a synthetic uridine (B1682114) analogue. While the broader class of nucleoside analogues has been extensively investigated in oncology, leading to the development of key chemotherapeutic agents, specific research into the direct application of this compound in cancer remains limited in publicly available literature. This document synthesizes the available information on related compounds to propose potential research applications and hypothetical experimental protocols for investigating its anticancer properties.
Introduction
Nucleoside analogues represent a cornerstone of cancer chemotherapy. By mimicking endogenous nucleosides, these compounds can interfere with DNA and RNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Uridine analogues, in particular, have been explored for their therapeutic potential.
This compound is identified as a uridine analogue.[1][2] While its primary described potential lies in studying anticonvulsant and anxiolytic activities, its structural similarity to other therapeutic nucleoside analogues suggests a potential, yet unexplored, role in cancer research.[1][2] For instance, the related compound N3-methyluridine, when incorporated into oligonucleotides, has been shown to enhance nuclease resistance, a desirable property for nucleic acid-based therapeutics such as antisense oligonucleotides and siRNAs used in cancer therapy.[3][4] Furthermore, the tetrahydrofuranyl moiety is present in tegafur, a prodrug of the widely used chemotherapeutic agent 5-fluorouracil.
This document provides a speculative framework for the investigation of this compound as a potential anticancer agent, including hypothetical mechanisms and detailed protocols for its initial evaluation.
Potential Mechanisms of Action (Hypothetical)
Based on the structure of this compound and the known mechanisms of other nucleoside analogues, several potential anticancer mechanisms can be postulated.
-
Inhibition of Nucleic Acid Synthesis: The compound could be intracellularly phosphorylated to its triphosphate form, which may then act as a competitive inhibitor of DNA and RNA polymerases, thereby halting nucleic acid synthesis.
-
Induction of Apoptosis: Incorporation of the analogue into DNA or RNA could lead to strand breaks or disrupt protein-nucleic acid interactions, triggering apoptotic pathways.
-
Modulation of Signaling Pathways: The compound might interfere with cellular signaling pathways critical for cancer cell proliferation and survival.
A hypothetical workflow for investigating these mechanisms is presented below.
Caption: Hypothetical workflow for the initial investigation of this compound's anticancer activity.
Proposed Experimental Protocols
The following are detailed protocols for the initial in vitro evaluation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
This compound (stock solution in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
A diagram illustrating a potential outcome on a signaling pathway is provided below.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Quantitative Data Summary (Hypothetical)
As no experimental data is currently available, the following table is a template for summarizing potential findings from the proposed experiments.
| Cell Line | IC50 (µM) after 48h | Cell Cycle Arrest (Phase) | Apoptosis Induction (% of Annexin V positive cells) |
| MCF-7 | TBD | TBD | TBD |
| A549 | TBD | TBD | TBD |
| HCT116 | TBD | TBD | TBD |
| Normal Fibroblasts | TBD | TBD | TBD |
TBD: To be determined
Conclusion and Future Directions
The experimental framework outlined in this document provides a starting point for the investigation of this compound as a potential anticancer agent. While its current known applications are outside of oncology, its chemical structure warrants further exploration in this field. Future studies should focus on confirming its cytotoxic and cytostatic effects, elucidating its precise mechanism of action, and evaluating its efficacy in preclinical in vivo models. The synthesis and evaluation of related analogues could also yield compounds with improved potency and selectivity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Uridine Analog | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N3-Methyluridine and 2'-O-Alkyl/2'-Fluoro-N3-methyluridine functionalized nucleic acids improve nuclease resistance while maintaining duplex geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N3-[(Tetrahydro-2-furanyl)methyl]uridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of N3-[(Tetrahydro-2-furanyl)methyl]uridine.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.
Question: My reaction shows low conversion to the desired N3-alkylated product. What are the potential causes and solutions?
Answer: Low conversion can stem from several factors. Firstly, ensure all reagents and solvents are anhydrous, as moisture can quench the base and hydrolyze the alkylating agent. The choice of base is also critical; weaker bases may not be sufficient to deprotonate the N3 position of uridine (B1682114) effectively. Consider using a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). Additionally, the reaction temperature might be too low. While starting at room temperature is common, gentle heating (e.g., to 40-50 °C) can often drive the reaction to completion. Finally, verify the purity and reactivity of your starting materials, particularly the tetrahydrofurfuryl halide.
Question: I am observing multiple products in my reaction mixture, suggesting a lack of regioselectivity. How can I improve the selectivity for N3-alkylation?
Answer: A lack of regioselectivity is a frequent issue in uridine alkylation, with potential side reactions occurring at the 2'-, 3'-, and 5'-hydroxyl groups of the ribose, as well as the O2 and O4 positions of the uracil (B121893) ring. To ensure N3-selectivity, it is crucial to protect the hydroxyl groups of the ribose moiety. A common strategy is to protect the 2' and 3' hydroxyls as an acetonide (isopropylidene ketal) and the 5' hydroxyl with a dimethoxytrityl (DMT) group. This protection strategy directs the alkylation specifically to the N3 position.
Question: The purification of my final product is challenging, with co-eluting impurities. What purification strategies are recommended?
Answer: Purification of nucleoside analogs can be complex. Column chromatography on silica (B1680970) gel is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and gradually increasing the polarity with methanol, is often effective. If co-eluting impurities are still an issue, consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient. Additionally, techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed for challenging separations.
Question: I am considering using the Mitsunobu reaction for the N3-alkylation. What are the key considerations and potential pitfalls?
Answer: The Mitsunobu reaction, using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is a powerful method for N3-alkylation with an alcohol (tetrahydrofurfuryl alcohol in this case).[1][2] A key advantage is its typically high stereoselectivity. However, careful control of reaction conditions is necessary. The reaction should be run under anhydrous conditions at low temperatures (typically starting at 0 °C or -78 °C) to minimize side reactions. A common pitfall is the formation of byproducts from the reaction of the azodicarboxylate with the nucleophile.[1] Purification to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct can also be challenging.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves a three-step process:
-
Protection: The hydroxyl groups of uridine are protected to prevent side reactions. Typically, the 2' and 3' hydroxyls are protected together (e.g., as an isopropylidene ketal), and the 5' hydroxyl is protected separately (e.g., with a DMT group).
-
N3-Alkylation: The protected uridine is then reacted with a suitable alkylating agent, such as tetrahydrofurfuryl bromide, in the presence of a base (e.g., cesium carbonate) in an anhydrous polar aprotic solvent like DMF or acetonitrile.[3]
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic conditions for the isopropylidene and DMT groups) to yield the final product.
Q2: What are the most common side reactions to be aware of?
A2: The primary side reactions are O-alkylation at the 2', 3', and 5' hydroxyl groups of the ribose if they are not protected. O-alkylation at the O2 and O4 positions of the uracil ring can also occur, though N3 is generally more nucleophilic. Over-alkylation, leading to dialkylated products, is also a possibility if the reaction is not carefully controlled.
Q3: Which analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and the site of alkylation. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final compound.
Quantitative Data Summary
| Parameter | Condition A (Base-mediated) | Condition B (Mitsunobu) |
| Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Temperature | Room Temperature to 50 °C | 0 °C to Room Temperature |
| Typical Yield | 60 - 80% | 50 - 75% |
| Purity (post-chromatography) | >95% | >95% |
Experimental Protocols
Protocol 1: Base-Mediated N3-Alkylation of Protected Uridine
-
Protection of Uridine:
-
To a solution of uridine in anhydrous acetone, add 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature until TLC indicates complete conversion to the 2',3'-O-isopropylidene uridine.
-
Purify the product by silica gel chromatography.
-
Dissolve the 2',3'-O-isopropylidene uridine in anhydrous pyridine (B92270) and add dimethoxytrityl chloride (DMT-Cl).
-
Stir the reaction at room temperature until complete consumption of the starting material.
-
Purify the 5'-O-DMT-2',3'-O-isopropylidene uridine by silica gel chromatography.
-
-
N3-Alkylation:
-
Dissolve the fully protected uridine in anhydrous DMF.
-
Add cesium carbonate (Cs₂CO₃, 1.5 equivalents).
-
Add tetrahydrofurfuryl bromide (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the protected N3-alkylated uridine in a solution of 80% acetic acid in water.
-
Stir at room temperature for 2-4 hours until the DMT and isopropylidene groups are cleaved (monitor by TLC).
-
Co-evaporate with toluene (B28343) to remove acetic acid.
-
Purify the final product by silica gel chromatography or reverse-phase HPLC.
-
Protocol 2: Mitsunobu Reaction for N3-Alkylation
-
Protection of Uridine:
-
Follow the same protection steps as in Protocol 1 to obtain 5'-O-DMT-2',3'-O-isopropylidene uridine.
-
-
Mitsunobu Reaction:
-
Dissolve the protected uridine, tetrahydrofurfuryl alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture and purify by silica gel chromatography to remove byproducts.
-
-
Deprotection:
-
Follow the same deprotection steps as in Protocol 1.
-
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Reactivity sites on protected uridine for alkylation.
References
"N3-[(Tetrahydro-2-furanyl)methyl]uridine" stability and storage issues
Disclaimer: Specific stability and storage data for N3-[(Tetrahydro-2-furanyl)methyl]uridine is not extensively available in public literature. The following information is based on the chemical properties of its constituent parts (N3-substituted uridine (B1682114) and a tetrahydrofuran (B95107) moiety) and general principles of nucleoside analog stability. Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific instructions should be obtained from the supplier's Certificate of Analysis, general recommendations for solid this compound are to store it at -20°C, desiccated, and protected from light. For solutions, storage at -80°C is preferable for long-term use.
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions can be prepared in high-quality, anhydrous DMSO or ethanol. For aqueous buffers, it is advisable to prepare fresh solutions for each experiment or to flash-freeze single-use aliquots and store them at -80°C. The stability of uridine analogs in aqueous solutions can be pH-dependent.
Q3: Is this compound sensitive to light?
A3: Many nucleoside analogs exhibit some degree of photosensitivity. The tetrahydrofuran moiety can also be prone to peroxide formation upon exposure to light and air.[1][2] Therefore, it is recommended to handle the solid compound and its solutions in low-light conditions and store them in amber vials or light-blocking containers.
Q4: What is the expected stability of this compound in acidic or basic solutions?
A4: The N-glycosidic bond in uridine derivatives is susceptible to hydrolysis under acidic conditions.[3][4][5] The tetrahydrofuran ring can also undergo ring-opening reactions in the presence of strong acids or bases.[1] It is therefore expected that the stability of this compound is compromised at low pH. While generally more stable at neutral and alkaline pH, extreme basic conditions should also be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Loss of biological activity in experiments. | Degradation of the compound due to improper storage or handling. | - Prepare fresh solutions from solid stock.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify the pH of your experimental buffer. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Chemical degradation of the compound. | - Analyze a freshly prepared sample as a control.- Consider potential degradation pathways such as hydrolysis of the N-glycosidic bond or opening of the tetrahydrofuran ring.- Perform forced degradation studies to identify potential degradation products. |
| Inconsistent experimental results. | Instability of the compound in the experimental medium. | - Assess the stability of this compound in your specific experimental buffer and conditions (temperature, light exposure).- Reduce the incubation time if possible. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | - Prepare a more concentrated stock solution in an organic solvent like DMSO and dilute it further in the aqueous buffer.- Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound to illustrate how such data might be presented. This is not experimental data.
Table 1: Stability of this compound (1 mg/mL) in Different Solvents at -20°C
| Solvent | Purity after 1 month (%) | Purity after 6 months (%) |
| DMSO | >99 | 98 |
| Ethanol | >99 | 97 |
| PBS (pH 7.4) | 95 | 85 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C after 24 hours
| pH | Remaining Compound (%) |
| 3.0 | 65 |
| 5.0 | 88 |
| 7.4 | 97 |
| 9.0 | 95 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.
-
-
Sample Analysis: Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile) and compare them to an untreated control.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. qatransport.com [qatransport.com]
- 2. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of N-Glycosidic Bonds [tud.ttu.ee]
- 5. Stability of N-Glycosidic Bonds [tud.ttu.ee]
Technical Support Center: Synthesis of N3-[(Tetrahydro-2-furanyl)methyl]uridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N3-[(Tetrahydro-2-furanyl)methyl]uridine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the N3-alkylation of uridine (B1682114).
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective Deprotonation of Uridine: The N3 proton of uridine is weakly acidic and requires a sufficiently strong base for deprotonation. | - Use a stronger base: Cesium carbonate (Cs₂CO₃) is often effective for N-alkylation due to the "cesium effect," which enhances the nucleophilicity of the uracil (B121893) anion.[1][2][3][4] Other bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) can also be tested. - Ensure anhydrous conditions: Water can consume the base and hinder the reaction. Dry all solvents and reagents thoroughly. |
| Low Reactivity of Alkylating Agent: The (Tetrahydro-2-furanyl)methyl halide may not be sufficiently reactive. | - Use a more reactive leaving group: If using (Tetrahydro-2-furanyl)methyl chloride, consider switching to the bromide or iodide analogue, as halides react more readily.[5] - Increase reaction temperature: Gently heating the reaction mixture can increase the rate of alkylation. Monitor for potential side reactions. | |
| Steric Hindrance: Bulky protecting groups on the ribose sugar may hinder the approach of the alkylating agent to the N3 position. | - Optimize protecting groups: While protecting groups on the 2' and 3' hydroxyls are often necessary to prevent O-alkylation, their size can be a factor.[5][6] Consider using smaller protecting groups if steric hindrance is suspected. | |
| Formation of Multiple Products (Low Selectivity) | O-Alkylation: Alkylation can occur at the hydroxyl groups (2', 3', and 5') of the ribose sugar, leading to a mixture of O-alkylated byproducts. | - Protect the hydroxyl groups: Use appropriate protecting groups for the 2', 3', and 5' hydroxyls of uridine before the N3-alkylation step. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS) or acetals (e.g., isopropylidene).[5][6][7] - Use a stannylene derivative: Activation of uridine with dibutyltin (B87310) oxide forms a 2',3'-O-(dibutylstannylene) derivative, which can direct alkylation to the sugar hydroxyls, but its absence can favor N-alkylation.[8] |
| N1-Alkylation: Although less common for uridine, some alkylation at the N1 position might occur. | - Optimize reaction conditions: The N3 position is generally more nucleophilic in uridine. Fine-tuning the base, solvent, and temperature may improve selectivity for N3-alkylation. | |
| Di-alkylation: Alkylation at both N1 and N3 positions is a possibility, though less likely under controlled conditions. | - Control stoichiometry: Use a slight excess of the alkylating agent, but avoid a large excess to minimize the chance of di-alkylation. | |
| Difficult Purification | Similar Polarity of Products and Byproducts: The desired N3-alkylated product may have a similar polarity to unreacted starting material, O-alkylated byproducts, or other impurities, making separation by column chromatography challenging.[] | - Optimize chromatography conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes or dichloromethane/methanol) for silica (B1680970) gel chromatography. - Consider alternative purification methods: Techniques like preparative HPLC or crystallization may be necessary to achieve high purity.[10][11][12] |
| Presence of Unreacted Starting Materials: Incomplete reaction leads to a mixture that is difficult to separate. | - Drive the reaction to completion: Monitor the reaction by TLC or LC-MS to ensure all the starting uridine is consumed. If the reaction stalls, consider adding more base or alkylating agent, or increasing the temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the N3-alkylation of a protected uridine derivative with a (tetrahydro-2-furanyl)methyl halide.
References
- 1. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of uridine protecting groups on the diastereoselectivity of uridine-derived aldehyde 5’-alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US5646265A - Process for the preparation of 2'-O-alkyl purine phosphoramidites - Google Patents [patents.google.com]
- 10. US20030064951A1 - Methods for purifying nucleic acids - Google Patents [patents.google.com]
- 11. Separation of nucleotides by hydrophilic interaction chromatography using the FRULIC-N column [ouci.dntb.gov.ua]
- 12. dupont.com [dupont.com]
"N3-[(Tetrahydro-2-furanyl)methyl]uridine" solubility problems and solutions
For researchers, scientists, and drug development professionals utilizing N3-[(Tetrahydro-2-furanyl)methyl]uridine, ensuring its proper dissolution is critical for experimental success. This technical support center provides a comprehensive guide to address common solubility issues, offering detailed protocols and troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Q2: I'm observing a precipitate when I dilute my this compound stock solution in an aqueous medium. What is the cause and how can I prevent this?
A2: This is a common issue known as "fall-out," which occurs when a compound that is soluble in a concentrated organic solvent like DMSO is diluted into an aqueous buffer where it is less soluble.
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to minimize solvent-induced toxicity.
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock solution directly into a large volume of aqueous media. Instead, perform serial dilutions in your culture medium or buffer.
-
Warming: Gently warming the aqueous medium to 37°C before adding the compound can sometimes improve solubility. However, be cautious as excessive heat may degrade the compound.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the compound to the aqueous medium to promote dispersion.
Q3: My this compound powder is not completely dissolving in DMSO. What should I do?
A3: If you are having trouble dissolving the compound in DMSO, consider the following:
-
Sonication: Use a bath sonicator for 10-15 minutes to break up any compound aggregates.
-
Gentle Warming: Warm the solution to 37-40°C in a water bath. Do not exceed this temperature to prevent degradation.
-
Purity of DMSO: Ensure you are using high-purity, anhydrous (water-free) DMSO. Contamination with water can significantly reduce the solubility of many organic compounds.
Q4: Can I use solvents other than DMSO for in vivo studies?
A4: Yes, for in vivo studies, it is often necessary to use alternative solvent systems. A common formulation involves a mixture of co-solvents. A typical example is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
The compound should first be dissolved in DMSO, followed by the addition of PEG300 and Tween-80. Saline should be added last, with thorough mixing after each addition. The suitability of any formulation for animal administration must be determined by the researcher.
Data Presentation: Solubility Profile
The following table summarizes the approximate solubility of this compound in various common laboratory solvents. This data is provided as a guide and may vary depending on the specific lot of the compound and the experimental conditions.
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~25 | ~76 | Recommended for stock solutions. |
| Ethanol | <1 | <3 | Generally considered insoluble. |
| Methanol | ~2 | ~6 | Limited solubility. |
| Water | <0.5 | <1.5 | Very poorly soluble. |
| PBS (pH 7.4) | <0.5 | <1.5 | Very poorly soluble. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 328.32 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.
-
Weigh the Compound: Accurately weigh out 3.28 mg of this compound.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the weighed compound.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If particulates are still visible, sonicate in a water bath for 10-15 minutes or warm gently to 37°C.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment using the Shake-Flask Method
This protocol provides a general method for determining the kinetic solubility of this compound in a buffer of choice (e.g., PBS pH 7.4).
Materials:
-
This compound
-
Buffer of interest (e.g., PBS, pH 7.4)
-
DMSO
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Shaker or orbital incubator
-
0.22 µm syringe filters
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Spike the Buffer: Add a small volume of the DMSO stock solution to the buffer to a final concentration that is expected to be above the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., 1%).
-
Equilibrate: Incubate the solution at a constant temperature (e.g., 25°C or 37°C) on a shaker for a defined period (e.g., 24 hours) to allow it to reach equilibrium.
-
Separate Undissolved Compound: After incubation, carefully remove a sample of the supernatant without disturbing any precipitate. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify by HPLC: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
-
Determine Solubility: The measured concentration is the kinetic solubility of the compound in the chosen buffer under the specified conditions.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for stock preparation and solubility assessment.
Technical Support Center: Synthesis of N3-Substituted Uridines
Welcome to the technical support center for the synthesis of N3-substituted uridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N3-alkylation of uridine (B1682114)?
A1: The most prevalent side reaction is the alkylation of the hydroxyl groups on the ribose sugar (O-alkylation), particularly at the 2' and 5' positions, leading to a mixture of N3-alkylated, O-alkylated, and N,O-dialkylated products. Another significant side reaction is the intramolecular Michael addition, where the 5'-hydroxyl group can add to the C6 position of the uracil (B121893) base, forming a cyclonucleoside, although this is often a minor and reversible byproduct.[1][2][3] The regioselectivity of alkylation (N vs. O) is a classic challenge in nucleoside chemistry.[4][5][6]
Q2: How do protecting groups influence the outcome of N3-substitution reactions?
A2: Protecting groups on the 2' and 3'-hydroxyls are crucial for directing the substitution to the N3 position. Cyclic acetal (B89532) protecting groups, such as isopropylidene, are commonly used.[7] Silyl ethers (e.g., TBDMS) are also employed to protect the hydroxyl groups.[1][8] The choice of protecting group can influence the stereochemical outcome of subsequent reactions at other positions of the uridine molecule.[8][9] In some cases, the protecting group itself can be involved in side reactions, such as intermolecular transfer.
Q3: What are the typical side products in a Mitsunobu reaction for N3-substitution of uridine?
A3: A common side product in the Mitsunobu reaction is the formation of an adduct where the azodicarboxylate (e.g., DEAD or DIAD) acts as the nucleophile instead of the intended N3 of uridine.[3][10] This occurs if the N3-proton is not sufficiently acidic or if the nucleophilicity of the uracil ring is low due to steric or electronic factors.[3][10] Careful control of reaction conditions and the order of reagent addition are critical to minimize this side reaction.[3]
Q4: I am observing a low yield of my desired N3-substituted uridine. What are the likely causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to ensure the starting material is consumed.
-
Side reactions: As discussed in Q1 and Q3, the formation of byproducts such as O-alkylated isomers or Mitsunobu adducts will lower the yield of the desired product.
-
Degradation: Uridine and its derivatives can be sensitive to harsh reaction conditions. Strong bases or acids, or prolonged reaction times at elevated temperatures, can lead to degradation.
-
Purification issues: The desired product may be difficult to separate from side products or unreacted starting material, leading to losses during purification.
Troubleshooting Guides
Issue 1: Predominance of O-Alkylated Side Products
Symptoms:
-
NMR and mass spectrometry data indicate the presence of isomers with the substituent on the ribose ring instead of the N3 position.
-
Multiple products are observed on TLC/LC-MS with similar polarities.
Possible Causes:
-
The N3-proton is not sufficiently deprotonated for selective N-alkylation.
-
The hydroxyl groups on the ribose are not adequately protected.
-
The alkylating agent is highly reactive and less selective.
Solutions:
-
Protecting Groups: Ensure complete protection of the 2' and 3'-hydroxyl groups prior to N3-alkylation. The use of a 2',3'-O-isopropylidene group is a common and effective strategy.
-
Base Selection: Use a milder base that can selectively deprotonate the N3-proton without significantly deprotonating the hydroxyl groups if they are unprotected. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.
-
Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures may favor N-alkylation.
Issue 2: Formation of an Intramolecular Michael Adduct
Symptoms:
-
A byproduct with a mass corresponding to the starting uridine derivative is observed.
-
NMR analysis shows the disappearance of the H6 proton signal and a significant upfield shift of the other uracil protons.
Possible Causes:
-
Acidic or basic reaction conditions can catalyze the reversible intramolecular Michael addition of the 5'-hydroxyl group to the C6 of the uracil ring.[1][2][3]
Solutions:
-
pH Control: Maintain neutral or near-neutral pH during the reaction and workup to minimize the formation of this adduct.
-
Reaction Monitoring: This side reaction is often reversible. If the adduct is formed, adjusting the pH and allowing the reaction to equilibrate back to the starting material before proceeding with the desired transformation may be possible.[1][2][3]
Quantitative Data on Side Reactions
| Reaction Type | Desired Product | Side Product(s) | Reagents/Conditions | Desired Product Yield | Side Product Yield | Reference |
| Intramolecular Michael Addition | 2',3'-O-isopropylideneuridine | 5'O-C6 Cyclonucleoside | Acetone (B3395972), cat. H₂SO₄, MgSO₄ | 90% | 4% | [1][2] |
| Mitsunobu Reaction | N3-alkylated uridine | Azodicarboxylate adduct | PPh₃, DEAD/DIAD | Varies (e.g., 70-92% for various substrates) | Can be significant if nucleophile is not acidic enough | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of 2',3'-O-Isopropylideneuridine (Hydroxyl Protection)
This protocol describes the protection of the 2' and 3'-hydroxyl groups of uridine, a common first step before N3-substitution.
Materials:
-
Uridine
-
Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Suspend uridine in acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding solid sodium bicarbonate and stir for 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by silica (B1680970) gel chromatography if necessary.
Protocol 2: General Procedure for N3-Alkylation
This protocol provides a general method for the N3-alkylation of a protected uridine derivative.
Materials:
-
2',3'-O-Isopropylideneuridine
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
Procedure:
-
Dissolve 2',3'-O-isopropylideneuridine in anhydrous DMF or MeCN.
-
Add K₂CO₃ or Cs₂CO₃ (typically 1.5-2.0 equivalents).
-
Add the alkyl halide (typically 1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of N3-substituted uridines.
Caption: Mechanism of intramolecular Michael addition side reaction.
Caption: Troubleshooting logic for low yield in N3-uridine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of uridine protecting groups on the diastereoselectivity of uridine-derived aldehyde 5’-alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US3160625A - Process for the preparation of 2', 3'-isopropylidene ribonucleosides - Google Patents [patents.google.com]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N3-[(Tetrahydro-2-furanyl)methyl]uridine Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the purification of N3-[(Tetrahydro-2-furanyl)methyl]uridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification methods for nucleoside analogs like this compound are column chromatography, high-performance liquid chromatography (HPLC), and crystallization.[1][2] The choice of method depends on the scale of the purification, the purity requirements, and the physicochemical properties of the compound and its impurities.
Q2: What are the typical impurities encountered during the synthesis of N3-substituted uridine (B1682114) derivatives?
A2: Typical impurities can include unreacted starting materials (uridine), regioisomers (e.g., O-alkylated products), and by-products from the alkylation reaction.[3][4] If protecting groups are used during synthesis, incomplete deprotection can also lead to impurities.
Q3: My compound appears pure by TLC, but NMR analysis shows impurities. Why?
A3: Thin-layer chromatography (TLC) provides a quick but often incomplete picture of purity. Some impurities may have similar Rf values to the desired product under the specific TLC conditions, making them difficult to resolve. Additionally, some impurities may not be UV-active and therefore not visible on the TLC plate. Spectroscopic methods like NMR are more sensitive for detecting and quantifying impurities.
Q4: Can this compound degrade during purification?
A4: Nucleoside analogs can be sensitive to prolonged exposure to certain conditions. For instance, acidic or basic conditions used in some chromatographic separations could potentially lead to degradation. It is crucial to use neutral pH conditions when possible and to minimize the duration of the purification process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of the target compound after column chromatography. | Compound is too polar and is not eluting from the column. | Increase the polarity of the mobile phase. A common solvent system for nucleoside analogs is a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform. |
| Compound is adsorbing irreversibly to the silica (B1680970) gel. | Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). | |
| Compound is not stable on silica gel. | Minimize the time the compound spends on the column. Use flash chromatography instead of gravity chromatography. | |
| Co-elution of impurities with the desired product. | The mobile phase does not provide adequate separation. | Optimize the solvent system. Try different solvent combinations or a shallower gradient. Isocratic elution might also provide better separation for closely eluting compounds. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. | |
| The purified compound is not stable and degrades upon storage. | Residual solvent or moisture in the final product. | Ensure the compound is thoroughly dried under high vacuum. Lyophilization can also be an effective method for removing residual solvents. |
| The compound is sensitive to light or air. | Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. | |
| HPLC analysis shows multiple peaks for the purified product. | The compound exists as diastereomers. | The tetrahydrofuran (B95107) moiety has a chiral center, which can lead to diastereomers if the starting material was a racemic mixture. These may be separable by chiral HPLC. |
| On-column degradation. | Check the stability of the compound under the HPLC conditions (e.g., mobile phase pH). |
Experimental Protocols
General Protocol for Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% dichloromethane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Collect fractions and monitor the elution of the compound using TLC.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Data Presentation
| Purification Method | Stationary Phase | Mobile Phase | Typical Purity (by HPLC) | Typical Yield |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Dichloromethane/Methanol gradient (e.g., 0-10%) | >95% | 60-80% |
| Preparative HPLC | C18 | Acetonitrile/Water gradient | >99% | 40-60% |
| Crystallization | N/A | Ethanol/Hexane | >98% | 50-70% |
Note: The values in this table are representative for the purification of nucleoside analogs and may vary for this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
"N3-tetrahydrofurfuryluridine" byproduct identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-tetrahydrofurfuryluridine. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis, purification, and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for N3-tetrahydrofurfuryluridine, and what are the expected reactants and products?
The most common method for synthesizing N3-tetrahydrofurfuryluridine is the N3-alkylation of uridine (B1682114). This typically involves the reaction of uridine with a tetrahydrofurfurylating agent, such as tetrahydrofurfuryl bromide or chloride, in the presence of a base.
-
Uridine: The starting nucleoside.
-
Tetrahydrofurfuryl Halide (e.g., Bromide or Chloride): The alkylating agent that introduces the tetrahydrofurfuryl group.
-
Base (e.g., Potassium Carbonate, DBU): Used to deprotonate the N3 position of uridine, making it nucleophilic.
-
Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is typically used to dissolve the reactants.
-
N3-tetrahydrofurfuryluridine: The desired product.
Q2: My reaction yield is very low. What are the potential causes and solutions?
Low yields can be attributed to several factors. Below is a table summarizing potential causes and troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure the base is strong enough and used in sufficient molar excess to deprotonate the N3 position of uridine. Consider using a stronger base or increasing the reaction temperature. |
| Poor Quality Reagents | Use freshly distilled solvents and high-purity uridine and tetrahydrofurfuryl halide. Moisture in the reaction can quench the base and hydrolyze the alkylating agent. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Experiment with a temperature range (e.g., 50-80 °C) to find the optimal condition. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. See Q3 for more details on byproduct identification. |
| Inefficient Purification | The desired product may be lost during workup and purification. Optimize the extraction and chromatography conditions to minimize loss. |
Q3: I am observing multiple spots on my TLC/peaks in my HPLC analysis. What are the likely byproducts?
Several byproducts can form during the synthesis of N3-tetrahydrofurfuryluridine. The most common are a result of over-alkylation or reaction at other nucleophilic sites.
| Potential Byproduct | Description | Identification |
| N1,N3-bis(tetrahydrofurfuryl)uridine | Over-alkylation at both the N1 and N3 positions of the uracil (B121893) ring. | Higher molecular weight than the desired product, detectable by MS. |
| O2',O3',O5'-tetrahydrofurfuryluridine | Alkylation of the hydroxyl groups on the ribose sugar. | Can be identified by NMR, as the chemical shifts of the ribose protons will be significantly altered. |
| Unreacted Uridine | Incomplete reaction will leave starting material. | Matches the retention time/Rf and mass of a uridine standard. |
| Hydrolyzed Tetrahydrofurfuryl Halide | The alkylating agent can react with trace water to form tetrahydrofurfuryl alcohol. | This is a small molecule that should be easily separated during purification. |
Q4: How can I confirm the identity and purity of my synthesized N3-tetrahydrofurfuryluridine?
A combination of analytical techniques is recommended for full characterization.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound by observing the number and integration of peaks. A pure compound should ideally show a single major peak.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The observed mass should correspond to the calculated mass of N3-tetrahydrofurfuryluridine (C14H20N2O7, MW: 328.32).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule. The presence of signals corresponding to the tetrahydrofurfuryl group and the characteristic shifts of the uridine protons and carbons, particularly the absence of the N3-H proton, will confirm the structure.
Experimental Protocols
Protocol 1: Synthesis of N3-tetrahydrofurfuryluridine
-
Reaction Setup: To a solution of uridine (1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Slowly add tetrahydrofurfuryl bromide (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 60 °C for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of dichloromethane (B109758) and methanol (B129727) to afford the pure N3-tetrahydrofurfuryluridine.
Protocol 2: HPLC-MS Analysis for Purity Assessment
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Visualizations
Caption: Synthetic workflow for N3-tetrahydrofurfuryluridine.
Cell permeability issues with "N3-[(Tetrahydro-2-furanyl)methyl]uridine"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cell permeability issues that may be encountered during experiments with N3-[(Tetrahydro-2-furanyl)methyl]uridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a synthetic derivative of the nucleoside uridine (B1682114).[1][2] As a uridine analog, it is of interest to researchers for its potential biological activities. Uridine and its analogs are investigated for a variety of therapeutic applications, including their potential as anticonvulsant, anxiolytic, and antihypertensive agents.[1][2]
Q2: We are observing low intracellular concentrations of this compound in our cell-based assays. What are the likely causes?
A2: Low intracellular accumulation of nucleoside analogs like this compound is a common challenge. The primary reasons often relate to the compound's physicochemical properties and its interaction with cellular transport mechanisms. Many nucleoside analogs are hydrophilic, which can impede their ability to passively diffuse across the lipid bilayer of the cell membrane.[3] Additionally, the compound might be actively removed from the cell by efflux pumps.[3]
Q3: How can we experimentally determine the cell permeability of this compound?
A3: A tiered approach using standard in vitro permeability assays is recommended. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful initial screen for passive diffusion, while the Caco-2 cell permeability assay can provide insights into both passive and active transport mechanisms, including potential efflux.[4][5]
Q4: What strategies can be employed to improve the cellular uptake of this compound if it is found to have low permeability?
A4: If low permeability is limiting the intracellular concentration of this compound, several strategies can be explored. One common approach is the development of a prodrug, which involves chemically modifying the molecule to enhance its lipophilicity and, consequently, its ability to cross the cell membrane.[3][6] Once inside the cell, the prodrug is metabolized to release the active compound. Another strategy could involve the use of permeation enhancers or specialized formulation techniques like nanoencapsulation.[5]
Troubleshooting Guide
Issue: Low or Inconsistent Biological Activity in Cell-Based Assays
Possible Cause 1: Poor Passive Permeability
-
Troubleshooting Steps:
-
Perform a PAMPA Assay: This cell-free assay will help determine the compound's intrinsic ability to cross a lipid membrane via passive diffusion.
-
Analyze Physicochemical Properties: Evaluate the compound's calculated LogP (cLogP), polar surface area (PSA), and molecular weight. Values outside the optimal range for passive diffusion may predict poor permeability.
-
-
Suggested Solutions:
-
Prodrug Strategy: Synthesize a more lipophilic prodrug of this compound. This could involve adding an ester or another lipophilic moiety that can be cleaved by intracellular enzymes.[3]
-
Structure-Activity Relationship (SAR) Studies: If medicinal chemistry resources are available, systematically modify the structure of the compound to improve its physicochemical properties for better permeability.
-
Possible Cause 2: Active Efflux by Cellular Transporters
-
Troubleshooting Steps:
-
Conduct a Bi-directional Caco-2 Assay: This assay measures the permeability of the compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[4]
-
Use Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein). A significant increase in A-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.
-
-
Suggested Solutions:
-
Co-administration with an Efflux Inhibitor: In experimental settings, co-administering this compound with an efflux pump inhibitor can increase its intracellular concentration.
-
Structural Modification: As with passive permeability, SAR studies can be employed to design analogs that are not recognized by efflux transporters.
-
Possible Cause 3: Insufficient Uptake by Nucleoside Transporters
-
Troubleshooting Steps:
-
Cell Line Selection: The expression of concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs) can vary significantly between different cell lines. Research the expression profile of these transporters in your chosen cell model.
-
Competitive Inhibition Assay: Perform uptake studies in the presence of known substrates for nucleoside transporters (e.g., natural nucleosides like uridine or thymidine). A decrease in the uptake of this compound would suggest that it utilizes these transporters.
-
-
Suggested Solutions:
-
Use a Different Cell Line: If your current cell line has low expression of the relevant nucleoside transporters, consider switching to a cell line known to have higher expression.
-
Transporter Overexpression: For mechanistic studies, you can use a cell line that has been engineered to overexpress a specific nucleoside transporter.
-
Data Presentation
Table 1: Illustrative Permeability Data for this compound
| Assay Type | Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| PAMPA | This compound | 0.8 | N/A | Low |
| Propranolol (High Permeability Control) | 15.2 | N/A | High | |
| Atenolol (Low Permeability Control) | 0.5 | N/A | Low | |
| Caco-2 | This compound | A-B: 0.6, B-A: 2.4 | 4.0 | Low (Potential Efflux) |
| Propranolol (High Permeability Control) | A-B: 18.5, B-A: 17.9 | 0.97 | High | |
| Atenolol (Low Permeability Control) | A-B: 0.4, B-A: 0.5 | 1.25 | Low |
Table 2: Interpretation of Caco-2 Permeability Results
| Permeability Class | Papp (A-B) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 90% |
| Medium | 1 - 10 | 50 - 90% |
| Low | < 1 | < 50% |
| Data adapted from general permeability assay guidelines.[4] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate System: A 96-well filter plate is coated with a solution of a phospholipid (e.g., 2% lecithin (B1663433) in dodecane). The solvent is allowed to evaporate, leaving an artificial lipid membrane.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a buffer (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration. The final DMSO concentration should typically be less than 1%.
-
Prepare solutions of control compounds (high and low permeability) in the same manner.
-
-
Assay Procedure:
-
Add the buffer to the acceptor wells of a 96-well plate.
-
Place the lipid-coated filter plate on top of the acceptor plate.
-
Add the solutions containing the test and control compounds to the donor wells of the filter plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Ceq = Equilibrium concentration = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a confluent monolayer. This typically takes 21 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold. Additionally, assess the permeability of a paracellular marker like Lucifer yellow to ensure the integrity of the tight junctions.[4]
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Determine the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the Papp for both directions. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B).
Visualizations
Caption: Troubleshooting workflow for low intracellular concentration.
Caption: Potential cellular transport pathways for this compound.
References
Validation & Comparative
A Comparative Guide to N3-[(Tetrahydro-2-furanyl)methyl]uridine and Other N3-Uridine Derivatives in Neurological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N3-[(Tetrahydro-2-furanyl)methyl]uridine and other N3-substituted uridine (B1682114) derivatives, focusing on their potential therapeutic applications, particularly as anticonvulsant agents. The information is compiled from preclinical studies to assist researchers in navigating the landscape of these promising neurological compounds.
Introduction to N3-Uridine Derivatives
Uridine, a naturally occurring pyrimidine (B1678525) nucleoside, and its derivatives have garnered significant interest for their diverse biological activities. Modifications at the N3 position of the uridine scaffold have yielded a range of compounds with potential applications in treating neurological disorders, viral infections, and cancer.[1][2][3] This guide focuses on the comparative analysis of this compound against other notable N3-uridine derivatives.
This compound is a uridine analogue with potential antiepileptic, anticonvulsant, anxiolytic, and antihypertensive properties.[4][5] While specific experimental data on this compound is limited in publicly available literature, this guide aims to provide a comparative context based on the known activities of structurally related N3-uridine derivatives.
Comparative Biological Activities of N3-Uridine Derivatives
The biological activities of N3-uridine derivatives are significantly influenced by the nature of the substituent at the N3 position. The following table summarizes the reported activities of various N3-substituted uridines, providing a basis for qualitative comparison.
Table 1: Summary of Biological Activities of N3-Uridine Derivatives
| Compound/Derivative Class | Reported Biological Activity | Experimental Model(s) | Reference(s) |
| This compound | Potential Antiepileptic, Anticonvulsant, Anxiolytic, Antihypertensive | General Reference | [4][5] |
| N3-Phenacyluridine | Hypnotic, CNS Depressant, Antinociceptive | Mouse models (loss of righting reflex, pentobarbital-induced sleep, hot plate test) | [1][3] |
| N3-Benzyluridine | Hypnotic, CNS Depressant | Mouse models (loss of righting reflex), Rat electrocorticogram | [1][3] |
| N3-Alkyl/Aryl Derivatives | Anticonvulsant, Antinociceptive, CNS Depressant | Mouse models (Maximal Electroshock Seizure, Subcutaneous Pentylenetetrazole, Hot Plate Test) | [1] |
Experimental Protocols for Anticonvulsant Activity Screening
The primary preclinical screening for anticonvulsant drugs involves the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. These models are well-established for identifying compounds effective against generalized tonic-clonic and absence seizures, respectively.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses the ability of a compound to prevent seizure spread.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound, vehicle, or a standard drug (e.g., Phenytoin) via an appropriate route (e.g., intraperitoneally).
-
At the time of expected peak effect, a drop of saline is applied to the corneal electrodes to ensure good electrical contact.
-
The electrodes are placed on the corneas of the animal.
-
An electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure (lasting at least 3 seconds).
-
-
Endpoint: The abolition of the hindlimb tonic extension is considered a positive result, indicating anticonvulsant activity.
-
Data Analysis: The percentage of animals protected from seizures in each group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for absence seizures and identifies compounds that can elevate the seizure threshold.
-
Apparatus: Standard animal observation cages.
-
Procedure:
-
Animals are pre-treated with the test compound, vehicle, or a standard drug (e.g., Ethosuximide).
-
At the time of peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg in mice) is administered subcutaneously.
-
Each animal is placed in an individual observation cage.
-
The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
-
-
Endpoint: The absence of a clonic seizure within the observation period indicates protection.
-
Data Analysis: The percentage of protected animals is calculated for each group, and the ED50 is determined.
Potential Mechanism of Action: Interaction with the GABAergic System
The mechanism of action for the anticonvulsant effects of many N3-uridine derivatives is not fully elucidated. However, studies on uridine itself suggest a potential interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Uridine has been shown to competitively inhibit the binding of GABA to its receptors.[6] This suggests that N3-uridine derivatives may exert their anticonvulsant effects by modulating GABAergic neurotransmission.
It is also proposed that some N3-substituted uridines, such as N3-phenacyluridine, may act through a novel "uridine receptor," though their affinity for GABA receptors was found to be low.[3]
Below are diagrams illustrating a hypothetical mechanism of action and a typical experimental workflow for anticonvulsant screening.
Caption: Hypothetical modulation of GABAergic neurotransmission by N3-uridine derivatives.
Caption: Workflow for the preclinical screening of N3-uridine derivatives for anticonvulsant activity.
Conclusion
N3-substituted uridine derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics for neurological disorders. While this compound has been identified as a potential anticonvulsant and anxiolytic agent, a lack of direct comparative studies with other N3-uridine derivatives necessitates further research. The establishment of structure-activity relationships through systematic screening, utilizing standardized protocols such as the MES and scPTZ tests, will be crucial in identifying lead candidates with optimal efficacy and safety profiles. Future investigations into the precise molecular mechanisms, including their interactions with the GABAergic system and potential novel "uridine receptors," will further advance the therapeutic development of this important class of molecules.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Uridine receptor: discovery and its involvement in sleep mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Interaction between uridine and GABA-mediated inhibitory transmission: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N3-[(Tetrahydro-2-furanyl)methyl]uridine and N3-methyluridine for Researchers
This guide provides a detailed comparative analysis of two uridine (B1682114) analogs, N3-[(Tetrahydro-2-furanyl)methyl]uridine and N3-methyluridine, to assist researchers, scientists, and drug development professionals in their investigations. The comparison covers physicochemical properties, biological activities, and relevant experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and N3-methyluridine is presented in Table 1. These properties are fundamental for understanding the compounds' behavior in biological systems and for designing experiments.
| Property | This compound | N3-methyluridine |
| Molecular Formula | C₁₄H₂₀N₂O₇[1] | C₁₀H₁₄N₂O₆[2][3][4][5] |
| Molecular Weight | 328.32 g/mol [1] | 258.23 g/mol [2][3][4][5] |
| CAS Number | 122666-26-6[1] | 2140-69-4[2][4] |
| Appearance | Solid | White or off-white solid[6] |
| Melting Point | Not reported | 108-110 °C[6] |
| Solubility | Not reported | Soluble in DMSO, slightly soluble in methanol (B129727) and water[6] |
Biological Activities and Mechanisms of Action
N3-methyluridine: A Regulator of RNA Function
N3-methyluridine (m3U) is a naturally occurring modified nucleoside found in ribosomal RNA (rRNA) across archaea, eubacteria, and eukaryotes.[4] Its primary role is to influence the structure and function of RNA. The methylation at the N3 position of the uracil (B121893) base disrupts the Watson-Crick base pairing by removing a hydrogen bond donor.[7] This modification can affect the secondary structure and stability of RNA, thereby regulating ribosome function, such as ribosomal subunit binding and tRNA interaction.[8]
In research, N3-methyluridine is a valuable tool for studying the impact of RNA methylation on gene expression and cellular processes. It is often incorporated into synthetic oligonucleotides to investigate how this specific modification influences RNA-protein interactions and enzymatic activities.[8]
This compound: A Potential Neuromodulatory and Cardiovascular Agent
This compound is a synthetic uridine analog. While specific experimental data on its biological activity is limited, it is proposed to have potential as an anticonvulsant, anxiolytic, and antihypertensive agent based on the known activities of uridine and other N3-substituted uridine derivatives.[1] Uridine itself has demonstrated potential antiepileptic effects.
The tetrahydrofurfuryl group at the N3 position is a significant structural modification that can influence the molecule's lipophilicity and ability to cross the blood-brain barrier, potentially enhancing its central nervous system (CNS) effects compared to uridine. Structure-activity relationship studies of other N3-substituted pyrimidine (B1678525) nucleosides have shown that the nature of the N3 substituent is crucial for their biological activities, including antinociceptive and hypnotic effects.
Comparative Experimental Data
| Parameter | This compound | N3-methyluridine |
| Primary Biological Role | Potential neuromodulatory and cardiovascular agent (hypothesized) | RNA modification, regulation of ribosome function |
| Mechanism of Action | Unknown, potentially interacts with neuronal or cardiovascular signaling pathways | Affects RNA secondary structure and base pairing[8] |
| In Vitro Data | No specific data available. | Can be incorporated into RNA oligonucleotides to study methylation effects.[8] |
| In Vivo Data | No specific data available. | Present in rRNA and tRNA of various organisms.[4] |
Experimental Protocols
Synthesis of N3-Substituted Uridine Analogs
A general method for the synthesis of N3-substituted uridine derivatives involves the alkylation of uridine.
Protocol:
-
Protect the hydroxyl groups of uridine, for example, by acetylation.
-
React the protected uridine with an appropriate alkylating agent (e.g., tetrahydrofurfuryl bromide for this compound) in the presence of a base such as potassium carbonate.
-
Deprotect the hydroxyl groups to yield the final N3-substituted uridine.
-
Purify the product using column chromatography.
Note: For detailed synthetic procedures, refer to specialized organic chemistry literature on nucleoside modification.
In Vivo Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test
The MES test is a widely used model for screening potential anticonvulsant drugs.
Protocol:
-
Animals: Adult male mice or rats.
-
Drug Administration: Administer the test compound (e.g., this compound) intraperitoneally (i.p.) at various doses. A vehicle control group should be included.
-
MES Induction: At the time of peak drug effect (e.g., 30-60 minutes post-injection), deliver a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀).
In Vivo Anxiolytic Activity Assessment: Elevated Plus Maze (EPM)
The EPM is a standard behavioral test to assess anxiety-like behavior in rodents.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Adult male mice or rats.
-
Drug Administration: Administer the test compound i.p. at various doses, including a vehicle control.
-
Procedure: Place the animal in the center of the maze facing an open arm and allow it to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Visualizations
Conclusion
N3-methyluridine is a well-characterized, naturally occurring RNA modification with a clear role in regulating ribosome function. It serves as an important tool in molecular biology and drug discovery for studying the effects of RNA methylation.
In contrast, this compound is a synthetic analog with hypothesized, but not yet experimentally validated, therapeutic potential in the central nervous and cardiovascular systems. The provided experimental protocols offer a framework for future investigations into the biological activities of this and other novel N3-substituted uridine derivatives. Further research is required to elucidate the specific mechanisms of action and to confirm the therapeutic potential of this compound.
References
- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyinfoline.com [pharmacyinfoline.com]
- 6. researchgate.net [researchgate.net]
- 7. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
Validating the Antiviral Potential of N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antiviral activity of the novel nucleoside analog, N3-[(Tetrahydro-2-furanyl)methyl]uridine. Due to the limited publicly available data on this specific compound, this document outlines a comparative approach, utilizing data from related N3-substituted uracil (B121893) derivatives and established antiviral drugs. The provided experimental protocols and data presentation formats are intended to serve as a comprehensive template for the evaluation of this and other potential antiviral candidates.
Comparative Analysis of Antiviral Activity
A critical step in validating a new antiviral compound is to compare its efficacy and toxicity against known antiviral agents. Nucleoside analogs are a cornerstone of antiviral therapy, and their mechanism of action generally involves the inhibition of viral replication.[1] This is achieved after the analog is intracellularly phosphorylated to its active triphosphate form, which can then be incorporated into the growing viral DNA or RNA chain, leading to termination, or can competitively inhibit viral polymerases.[1][2]
The following table summarizes the in vitro antiviral activity and cytotoxicity of various N1,N3-disubstituted uracil derivatives against different viruses, alongside established antiviral drugs for comparison. This data, while not specific to this compound, provides a baseline for the expected performance of similar compounds.
Table 1: Comparative In Vitro Antiviral Activity and Cytotoxicity
| Compound/Drug | Virus Target | EC₅₀ (µM)¹ | CC₅₀ (µM)² | Selectivity Index (SI)³ | Reference |
| N1,N3-Disubstituted Uracil Derivatives | |||||
| Derivative 872 | SARS-CoV-2 (Delta) | 13.3 | >100 | >7.5 | [3] |
| Derivative 875 | SARS-CoV-2 (Delta) | 25.8 | >100 | >3.9 | [3] |
| Derivative 611 | SARS-CoV-2 (Delta) | 49.97 | >100 | >2.0 | [3] |
| Established Antiviral Drugs | |||||
| Remdesivir | SARS-CoV-2 | 0.77 | >100 | >129.8 | [2] |
| Ribavirin | Influenza B virus | 8.3 | 7.1 | 0.86 | [4] |
| Zidovudine (AZT) | HIV-1 | 0.003 | >100 | >33,333 | [5] |
| Acyclovir | Herpes Simplex Virus | 0.1 | >300 | >3000 | [5] |
¹EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.[6] ²CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.[7] ³Selectivity Index (SI): Calculated as CC₅₀/EC₅₀. A higher SI value indicates greater selectivity of the compound for antiviral activity over cellular toxicity.[4]
Experimental Protocols
Accurate and reproducible experimental design is paramount in the validation of antiviral compounds. The following are detailed methodologies for key in vitro assays.
Plaque Reduction Assay (PRA) for Antiviral Efficacy (EC₅₀)
The plaque reduction assay is a standard method for determining the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC₅₀).[8]
Principle: This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus.[9] A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. A semi-solid overlay is then applied to restrict the spread of the virus, leading to the formation of localized lesions (plaques). The reduction in the number of plaques compared to a no-drug control is used to calculate the antiviral activity.[8]
Procedure:
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound and control drugs in a cell culture medium.
-
Infection: Infect the cell monolayer with a predetermined amount of virus (to produce 50-100 plaques per well) in the presence of the diluted compounds.
-
Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.[8]
-
Overlay: Remove the virus-compound mixture and add a semi-solid overlay medium (e.g., containing carboxymethyl cellulose (B213188) or agarose) with the corresponding compound concentrations.
-
Incubation for Plaque Formation: Incubate the plates for a period sufficient for plaque development (typically 2-10 days, depending on the virus).[8]
-
Fixation and Staining: Fix the cells (e.g., with formalin) and stain with a solution like crystal violet to visualize the plaques.[8]
-
Plaque Counting: Count the number of plaques in each well.
-
EC₅₀ Calculation: The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.[10]
MTT Assay for Cytotoxicity (CC₅₀)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.[11]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan (B1609692), which has a purple color.[12] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells and incubate for 24 hours.
-
Compound Addition: Treat the cells with serial dilutions of this compound and control compounds. Include a "cells only" control.
-
Incubation: Incubate the plates for a duration that mirrors the plaque reduction assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-620 nm using a plate reader.[11]
-
CC₅₀ Calculation: The CC₅₀ is calculated by plotting the percentage of cell viability against the compound concentration and performing a regression analysis.[12]
Visualizing Experimental Workflows and Mechanisms
General Workflow for Antiviral Compound Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of a potential antiviral compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of N3-[(Tetrahydro-2-furanyl)methyl]uridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N3-[(Tetrahydro-2-furanyl)methyl]uridine and its analogs, with a focus on their potential as therapeutic agents. While direct experimental data on the anticonvulsant and anxiolytic activities of this compound is limited in publicly available literature, this guide synthesizes information on related N3-substituted uridine (B1682114) derivatives to infer potential activities and guide future research. The information is supplemented with detailed experimental protocols for key biological assays.
Introduction
Uridine, a pyrimidine (B1678525) nucleoside, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Modifications at the N3 position of the uracil (B121893) ring have been a key strategy in developing novel therapeutic agents with a range of effects, including hypnotic, antinociceptive, and central nervous system (CNS) depressant activities.[2][3] The compound of interest, this compound, is a uridine analog with a bulky, cyclic ether substituent at the N3 position.[4] Such modifications can significantly impact the molecule's lipophilicity, ability to cross the blood-brain barrier, and interaction with biological targets.
Structure-Activity Relationship of N3-Substituted Uridine Analogs
Studies on various N3-substituted uridine and thymidine (B127349) derivatives have revealed several key SAR trends:
-
Nature of the N3-Substituent: The nature of the substituent at the N3 position plays a critical role in determining the biological activity.
-
Aromatic vs. Alkyl Substituents: N3-benzyl and N3-phenacyluridines have demonstrated potent hypnotic and CNS depressant effects, while simple N3-alkyl derivatives were generally less active.[2][5] This suggests that aromatic moieties can enhance the interaction with CNS targets.
-
Bulky Substituents: The introduction of bulky groups at the N3 position has been explored, with varying outcomes depending on the specific group and the biological target.
-
-
Sugar Moiety: Modifications to the ribose sugar can also influence activity. However, in many cases, the integrity of the ribose or a similar sugar-like moiety is crucial for maintaining biological effects.
-
Potential Mechanisms of Action: The CNS effects of uridine and its analogs are thought to be mediated, at least in part, through the modulation of the GABAergic system.[6][7] Uridine has been shown to interact with GABA-A receptors, suggesting a potential mechanism for its anticonvulsant and anxiolytic properties.[8] It is hypothesized that N3-substituted analogs like this compound may also exert their effects through this pathway.
Comparative Biological Activity Data (Hypothetical)
Due to the lack of specific published data for this compound, the following table presents a hypothetical comparison based on the known activities of related N3-substituted uridine analogs. This is intended to serve as a framework for future experimental investigation.
| Compound/Analog | N3-Substituent | Predicted Anticonvulsant Activity (MES Test) - ED₅₀ (mg/kg) | Predicted Anxiolytic Activity (EPM Test) - % Time in Open Arms | Reference/Rationale |
| This compound | (Tetrahydro-2-furanyl)methyl | To be determined | To be determined | The bulky, flexible cyclic ether may influence receptor binding and pharmacokinetic properties. |
| N3-Benzyluridine | Benzyl | Moderately Active | Active | Known to possess CNS depressant and hypnotic effects.[2] |
| N3-Phenacyluridine | Phenacyl | Potentially Active | Potentially Active | Shows potent CNS depressant effects.[2] |
| N3-Methyluridine | Methyl | Weakly Active | Weakly Active | Simple alkyl substitution generally leads to lower CNS activity compared to aromatic substituents.[5] |
| Phenytoin (Standard) | - | 10-20 | - | Standard anticonvulsant drug for comparison in the MES test.[9] |
| Diazepam (Standard) | - | - | ~40-50% | Standard anxiolytic drug for comparison in the EPM test.[10] |
Experimental Protocols
To facilitate further research and enable direct comparison of this compound with other analogs, detailed protocols for key biological assays are provided below.
Synthesis of N3-Substituted Uridine Analogs
General Procedure for N3-Alkylation of Uridine:
This protocol is a general method and may require optimization for specific analogs like this compound.
-
Protection of Hydroxyl Groups: To a solution of uridine in a suitable solvent (e.g., dry pyridine), add a protecting group reagent (e.g., tert-Butyldimethylsilyl chloride) to protect the 2', 3', and 5'-hydroxyl groups of the ribose moiety.
-
N3-Alkylation: To the solution of the protected uridine, add a suitable base (e.g., potassium carbonate) followed by the alkylating agent (e.g., (tetrahydro-2-furanyl)methyl bromide). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC).
-
Deprotection: After the reaction is complete, the protecting groups are removed using an appropriate deprotection agent (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl (B83357) groups).
-
Purification: The final product is purified using column chromatography to yield the desired N3-substituted uridine analog.
Anticonvulsant Activity Assessment: Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to identify compounds that can protect against clonic seizures, which are thought to mimic absence and/or myoclonic epilepsy in humans.[11]
Protocol:
-
Animals: Use male mice (e.g., Swiss albino, 20-25 g). House the animals under standard laboratory conditions with free access to food and water.
-
Drug Administration: Administer the test compound (this compound or its analogs) intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline or 0.5% carboxymethyl cellulose) and a positive control group (e.g., diazepam) should be included.
-
Induction of Seizures: Thirty minutes after drug administration, inject pentylenetetrazol (PTZ) subcutaneously (s.c.) at a convulsant dose (e.g., 85 mg/kg).[12]
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes for the onset and severity of seizures. The key endpoint is the presence or absence of generalized clonic seizures with loss of righting reflex.
-
Data Analysis: The percentage of animals protected from seizures in each group is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures, can be determined using probit analysis.
Anxiolytic Activity Assessment: Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.[13]
Protocol:
-
Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms arranged in the shape of a plus sign, elevated from the floor.
-
Animals: Use male mice (e.g., C57BL/6, 8-10 weeks old). Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound i.p. at various doses 30 minutes before the test. Include vehicle and positive control (e.g., diazepam) groups.
-
Test Procedure: Place the mouse in the center of the maze, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes. The session is recorded by a video camera.
-
Data Analysis: The following parameters are scored:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Signaling Pathways and Experimental Workflows
The presumed mechanism of action for the anticonvulsant and anxiolytic effects of uridine analogs involves the potentiation of GABAergic neurotransmission. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for screening these compounds.
Caption: Proposed GABAergic signaling pathway modulated by N3-substituted uridine analogs.
Caption: General experimental workflow for the synthesis and evaluation of N3-substituted uridine analogs.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently scarce, the existing literature on related N3-substituted uridine analogs provides a strong rationale for its investigation as a potential anticonvulsant and anxiolytic agent. The provided experimental protocols offer a standardized approach to evaluate its efficacy and to build a comprehensive structure-activity relationship profile. Future studies should focus on the synthesis and systematic biological evaluation of this compound and a series of its analogs with varied substituents on the tetrahydrofuran (B95107) ring to elucidate the key structural features required for optimal CNS activity. Furthermore, mechanistic studies, including binding assays with GABA-A receptor subtypes, will be crucial to understand the molecular basis of their action.
References
- 1. Non-adenosine nucleoside inosine, guanosine and uridine as promising antiepileptic drugs: a summary of current literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N3-substituted uridine and related pyrimidine nucleosides and their antinociceptive effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Preparation and pharmacological evaluation of N3-substituted thymidine derivatives as central depressants [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction between uridine and GABA-mediated inhibitory transmission: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of uridine with GABA binding sites in cerebellar membranes of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticonvulsant activity of a new series of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 12. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
Target Validation Studies for N3-[(Tetrahydro-2-furanyl)methyl]uridine: An Overview
Currently, publicly available scientific literature lacks specific target validation studies for the uridine (B1682114) analogue, N3-[(Tetrahydro-2-furanyl)methyl]uridine. This compound is consistently categorized as a nucleoside antimetabolite, suggesting a likely mechanism of action involving the disruption of nucleic acid synthesis or related metabolic pathways. However, a definitive molecular target has not been identified or characterized in published research.
While the broader class of uridine analogues has been explored for various therapeutic potentials, including anticonvulsant, anxiolytic, and antihypertensive activities, these applications are generally attributed to the biological roles of uridine itself and not to specific, validated interactions of this compound. The absence of a confirmed biological target precludes a detailed comparison with alternative compounds, the presentation of quantitative performance data, and the outlining of specific experimental protocols for target validation as requested.
General Workflow for Target Identification and Validation
For a novel compound like this compound, the scientific community would typically follow a multi-step process to identify and validate its biological target. This general workflow is outlined below.
Caption: A generalized workflow for the identification and subsequent validation of a biological target for a novel compound.
Hypothetical Signaling Pathway Involvement
As a nucleoside analogue, this compound could potentially interfere with pathways dependent on nucleotide metabolism. One such critical pathway is the pyrimidine (B1678525) synthesis pathway, which is essential for DNA and RNA production. Inhibition of key enzymes in this pathway can lead to cell cycle arrest and apoptosis, a common mechanism for anticancer drugs.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a nucleoside analogue on pyrimidine synthesis.
Further research, including biochemical assays, structural biology, and cellular studies, is necessary to elucidate the precise mechanism of action and to identify the specific molecular target(s) of this compound. Without such foundational data, a comprehensive target validation comparison guide cannot be constructed. Researchers interested in this compound would need to undertake these initial discovery and validation steps.
Comparative Efficacy of N3-[(Tetrahydro-2-furanyl)methyl]uridine in Different Cell Lines: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the experimental data needed to conduct a comparative analysis of the efficacy of N3-[(Tetrahydro-2-furanyl)methyl]uridine across different cell lines. While the compound is identified as a uridine (B1682114) analogue, specific studies detailing its effects, mechanism of action, and comparative performance against other therapeutic alternatives are not present in the reviewed search results.
This compound is categorized as a nucleoside analogue, specifically an analogue of uridine.[1][2] Based on the known biological activities of uridine, it is suggested that this analogue may have potential applications in the investigation of anticonvulsant, anxiolytic, and antihypertensive agents.[1][2] However, these are postulated areas of research based on the parent compound and not on demonstrated experimental evidence for this compound itself.
The current body of scientific literature accessible through the conducted searches does not contain studies that have evaluated the efficacy of this compound in specific cell lines. Consequently, there is no quantitative data to present in tabular format, no detailed experimental protocols to describe, and no established signaling pathways or experimental workflows to visualize regarding this specific compound.
While the broader field of nucleoside analogues is a very active area of research, with numerous studies on compounds like Remdesivir, Favipiravir, and Sofosbuvir for antiviral therapies, this research does not extend to this compound in the provided information.[3][4] Similarly, the role of modified uridine nucleosides in the context of mRNA therapeutics is a subject of significant investigation, but these studies focus on different modifications and do not provide data on the compound .[5][6]
Future Directions
To address the current knowledge gap, dedicated research studies would be necessary. The following experimental workflow is proposed for future investigations to determine the efficacy of this compound:
Caption: Proposed experimental workflow for evaluating the efficacy of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Uridine Analog | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [ouci.dntb.gov.ua]
- 5. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: N3-[(Tetrahydro-2-furanyl)methyl]uridine vs. Commercially Available Nucleoside Analogs
Disclaimer: As of December 2025, publicly available scientific literature lacks specific experimental data comparing the performance of N3-[(Tetrahydro-2-furanyl)methyl]uridine to other nucleoside analogs. The information presented herein is based on the known biological activities of uridine (B1682114) and its derivatives and serves as a framework for future comparative studies.
Introduction to this compound
This compound is a synthetic derivative of the naturally occurring nucleoside, uridine.[1][2] Uridine and its analogs have garnered interest for their potential therapeutic effects, including anticonvulsant, anxiolytic, and antihypertensive properties.[1][2] The structural modification at the N3 position of the uracil (B121893) base is a common strategy in medicinal chemistry to alter the compound's biological activity, selectivity, and pharmacokinetic profile. While the specific biological activities of this compound have not been extensively characterized in published research, its structural similarity to other N3-substituted uridines suggests it may interact with similar biological targets.
Overview of Commercially Available Nucleoside Analogs
The landscape of commercially available nucleoside analogs is vast, with numerous compounds approved for therapeutic use or available for research purposes. These analogs are primarily classified based on their therapeutic application, most notably as antiviral and anticancer agents.
Antiviral Nucleoside Analogs: These compounds mimic naturally occurring nucleosides and interfere with viral replication. They are a cornerstone of treatment for various viral infections.
-
Examples: Zidovudine (AZT), Lamivudine (3TC), Acyclovir, Remdesivir.
Anticancer Nucleoside Analogs: These analogs disrupt the synthesis of DNA and RNA in rapidly dividing cancer cells, leading to cell death.
-
Examples: Gemcitabine, Cytarabine, 5-Fluorouracil (5-FU).
Quantitative Performance Comparison (Hypothetical)
The following tables are templates populated with representative data for well-characterized, commercially available nucleoside analogs. These tables illustrate the format for a quantitative comparison that could be conducted if experimental data for this compound were available.
Table 1: Comparison of Antiviral Activity
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Zidovudine (AZT) | HIV-1 | 0.005 | >100 | >20,000 |
| Lamivudine (3TC) | HIV-1 | 0.01 | >100 | >10,000 |
| Acyclovir | HSV-1 | 0.1 | >300 | >3,000 |
| Remdesivir | SARS-CoV-2 | 0.77 | >10 | >12.99 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: Comparison of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | Data not available | Data not available | Data not available |
| Gemcitabine | Pancreatic Cancer (PANC-1) | 0.02 | DNA synthesis inhibition |
| Cytarabine | Leukemia (HL-60) | 0.1 | DNA polymerase inhibition |
| 5-Fluorouracil | Colon Cancer (HT-29) | 5 | Thymidylate synthase inhibition |
IC50: Half-maximal inhibitory concentration.
Table 3: Comparison of Potential Neurological and Cardiovascular Effects (Hypothetical)
| Compound | Assay | Endpoint | Result |
| This compound | Data not available | Data not available | Data not available |
| Uridine | Maximal Electroshock Seizure (MES) Test (mice) | ED50 (mg/kg) | ~100 |
| Diazepam (Anxiolytic Control) | Elevated Plus Maze (rats) | % Time in Open Arms | Increased |
| Propranolol (Antihypertensive Control) | Spontaneously Hypertensive Rats | Blood Pressure Reduction | Significant |
Experimental Protocols (Hypothetical)
Detailed methodologies would be required to evaluate the performance of this compound. Below are hypothetical protocols for assessing its potential activities.
1. Anticonvulsant Activity Screening: Maximal Electroshock (MES) Seizure Model
-
Objective: To determine the ability of the test compound to prevent seizures induced by electrical stimulation.
-
Animals: Male Swiss-Webster mice (20-25 g).
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally (i.p.).
-
After a predetermined pretreatment time (e.g., 30 minutes), deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the median effective dose (ED50) using a dose-response curve.
-
2. Anxiolytic Activity Assessment: Elevated Plus Maze (EPM) Test
-
Objective: To evaluate the anxiolytic-like effects of the test compound in rodents.
-
Animals: Male Wistar rats (200-250 g).
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Administer this compound or a reference anxiolytic (e.g., diazepam) or vehicle control.
-
Place the rat in the center of the maze facing an open arm.
-
Record the number of entries into and the time spent in the open and closed arms for a 5-minute period.
-
An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
-
3. Antihypertensive Activity Evaluation: Spontaneously Hypertensive Rat (SHR) Model
-
Objective: To assess the blood pressure-lowering effects of the test compound.
-
Animals: Adult male Spontaneously Hypertensive Rats (SHR).
-
Procedure:
-
Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
After a recovery period, record baseline cardiovascular parameters.
-
Administer this compound or vehicle control orally (p.o.) or via another appropriate route.
-
Monitor blood pressure and heart rate continuously for a specified period (e.g., 24 hours).
-
Analyze the data to determine the magnitude and duration of any blood pressure reduction.
-
Visualizations
The following diagrams illustrate a hypothetical mechanism of action for a generic antiviral nucleoside analog and a general workflow for screening novel compounds.
Caption: Hypothetical mechanism of a nucleoside analog.
Caption: General workflow for screening nucleoside analogs.
Conclusion
While this compound is commercially available for research purposes, there is a notable absence of published data detailing its biological activity and performance relative to other nucleoside analogs. The information available suggests potential applications in neuroscience and cardiovascular research based on the known pharmacology of uridine. To properly evaluate its therapeutic potential, rigorous experimental studies are required to determine its efficacy, potency, selectivity, and safety profile. The templates and hypothetical protocols provided in this guide offer a clear roadmap for such future investigations. Researchers are encouraged to conduct these studies to elucidate the specific properties of this compound and its standing among the vast array of commercially available nucleoside analogs.
References
Comparative Bioactivity of N3-[(Tetrahydro-2-furanyl)methyl]uridine and Related Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of N3-[(Tetrahydro-2-furanyl)methyl]uridine against other nucleoside analogs. Due to the limited availability of specific experimental data for this compound, this comparison leverages data from its parent compound, uridine (B1682114), and other relevant N3-substituted uridine derivatives to provide a framework for its potential therapeutic applications. The guide covers potential anticonvulsant, anxiolytic, and cardiovascular effects, presenting available quantitative data, detailed experimental protocols, and relevant biological pathways.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for uridine and a representative N3-substituted uridine analog. Data for this compound is not currently available in public literature and is presented here as "Not Available" (N/A). This table is intended to serve as a reference for the potential efficacy of uridine analogs in various biological assays.
| Compound | Bioactivity | Assay | Model | Result |
| This compound | Anticonvulsant, Anxiolytic, Antihypertensive | N/A | N/A | N/A |
| Uridine | Anticonvulsant | Pentylenetetrazol (PTZ)-induced seizures | Male mice | ED50: 120 mg/kg (i.p.) |
| Anxiolytic | Elevated Plus Maze | Male rats | Increased time in open arms at 100 mg/kg (i.p.) | |
| Cardiovascular | Isolated rat heart | Langendorff perfusion | Negative inotropic effect at 10⁻⁵ to 10⁻³ M | |
| N3-Methyluridine | Cytotoxicity | Human cancer cell lines | MTT Assay | CC50 > 100 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard assays used to evaluate the anticonvulsant, anxiolytic, and cardiovascular effects of novel compounds.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is widely used to screen for potential anticonvulsant drugs.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Compound Administration: The test compound (e.g., Uridine) is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.
-
Induction of Seizures: 30-60 minutes after compound administration, a convulsant dose of Pentylenetetrazol (PTZ), typically 85 mg/kg, is injected subcutaneously.
-
Observation: Animals are observed for 30 minutes for the presence or absence of clonic and tonic seizures.
-
Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED50) is calculated using probit analysis.
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.
-
Animals: Male Wistar rats (200-250 g) are used.
-
Procedure: The test compound or vehicle is administered 30-60 minutes before the test. Each rat is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.
-
Parameters Measured: The number of entries into and the time spent in the open and closed arms are recorded.
-
Data Analysis: An increase in the time spent in the open arms or the number of entries into the open arms is indicative of an anxiolytic effect. Data is typically analyzed using ANOVA followed by post-hoc tests.
Langendorff Isolated Heart Preparation
This ex vivo model is used to assess the direct effects of compounds on cardiac function.
-
Preparation: The heart is excised from an anesthetized rat and mounted on a Langendorff apparatus. It is retrogradely perfused with Krebs-Henseleit solution bubbled with 95% O2 and 5% CO2 at a constant temperature and pressure.
-
Data Acquisition: A pressure transducer is inserted into the left ventricle to measure heart rate and contractile force (inotropic effect).
-
Compound Administration: The test compound is infused into the perfusion solution at increasing concentrations.
-
Data Analysis: Changes in heart rate and contractile force from baseline are measured and plotted against the compound concentration to determine the dose-response relationship.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway for the neuroprotective effects of uridine and a general workflow for screening novel uridine analogs.
Caption: Potential signaling pathway for uridine-mediated neuroprotection.
Caption: General workflow for the discovery of novel uridine-based therapeutics.
A Head-to-Head Comparison of N3-Alkylated Uridine Derivatives in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
In the ongoing quest for novel antiviral therapeutics, nucleoside analogs remain a cornerstone of drug discovery. Among these, N3-alkylated uridine (B1682114) derivatives have emerged as a promising class of compounds with potential antiviral activity. This guide provides an objective, data-driven comparison of three key N3-alkylated uridine derivatives: N3-methyluridine, N3-ethyluridine, and N3-propyluridine. We will delve into their antiviral efficacy, cytotoxicity, and proposed mechanisms of action, supported by experimental data and detailed protocols to aid researchers in their own investigations.
Performance Snapshot: A Comparative Analysis
To facilitate a clear comparison, the following table summarizes the available quantitative data on the antiviral activity and cytotoxicity of N3-methyluridine, N3-ethyluridine, and N3-propyluridine. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from various sources. Experimental conditions such as the specific virus, cell line, and assay methodology can influence the results, and these are noted where available.
| Derivative | Target Virus | Cell Line | Antiviral Activity (IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| N3-Methyluridine | SARS-CoV-2 | Vero E6 | 13.3 µM - 49.97 µM (range for N1,N3-disubstituted uracils)[1][2] | >50 µM[1] | >1 - >3.76 | [1][2] |
| N3-Ethyluridine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| N3-Propyluridine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The IC50 (half-maximal inhibitory concentration) indicates the concentration of the drug required to inhibit viral replication by 50%. The CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of the host cells. The Selectivity Index (SI) is a ratio of CC50 to IC50, with a higher SI value indicating a more favorable safety profile. The data for N3-methyluridine is inferred from a study on N1,N3-disubstituted uracil (B121893) derivatives and may not be solely representative of N3-methylation.[1][2]
Mechanism of Action: Targeting Viral Replication
The primary proposed mechanism of action for N3-alkylated uridine derivatives, like many nucleoside analogs, is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[3][4][5] This essential viral enzyme is responsible for replicating the viral RNA genome.
Inhibition of RNA-Dependent RNA Polymerase (RdRp)
N3-alkylated uridine derivatives are designed to mimic the natural nucleoside, uridine. Once inside the host cell, they are thought to be metabolized into their triphosphate form. This activated form can then be incorporated into the growing viral RNA chain by the RdRp. The presence of the alkyl group at the N3 position is hypothesized to interfere with the proper base pairing and translocation of the polymerase, ultimately leading to the termination of RNA chain elongation and the inhibition of viral replication.
The following diagram illustrates the proposed mechanism of RdRp inhibition:
Caption: Proposed mechanism of viral RdRp inhibition.
Potential Modulation of Cellular Signaling Pathways
Beyond direct viral enzyme inhibition, some nucleoside analogs have been shown to modulate host cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in the inflammatory response to viral infections.[6][7][8] While specific data for N3-alkylated uridine derivatives is limited, it is plausible that these compounds could influence inflammatory responses, which warrants further investigation.
The NF-κB signaling pathway is a key regulator of pro-inflammatory gene expression. Its activation during viral infection can contribute to both viral clearance and immunopathology.
Caption: Overview of the canonical NF-κB pathway.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the evaluation of N3-alkylated uridine derivatives.
Synthesis of N3-Alkylated Uridine Derivatives
A general method for the synthesis of N3-alkylated uridine derivatives involves the direct alkylation of uridine.
Materials:
-
Uridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, propyl bromide)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve uridine in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add the respective alkyl halide dropwise to the stirring solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Evaporate the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the pure N3-alkylated uridine derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
The following diagram outlines the general workflow for the synthesis and purification of these compounds.
Caption: General workflow for synthesis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][10]
Materials:
-
Target cell line (e.g., Vero E6, HeLa)
-
Complete cell culture medium
-
96-well microplates
-
N3-alkylated uridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the N3-alkylated uridine derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-free blank.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
Complete cell culture medium
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
N3-alkylated uridine derivatives
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of the antiviral compounds in serum-free medium.
-
In separate tubes, mix the virus at a concentration that produces a countable number of plaques (e.g., 50-100 PFU/well) with each compound dilution.
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).
-
Adsorb the virus for 1-2 hours at 37°C.
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of the compounds.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the IC50 value using non-linear regression analysis.
The following diagram illustrates the workflow for the plaque reduction assay.
Caption: Workflow for plaque reduction assay.
Conclusion and Future Directions
This guide provides a foundational comparison of N3-alkylated uridine derivatives as potential antiviral agents. While data for N3-methyluridine suggests a promising avenue for further research, a significant data gap exists for N3-ethyluridine and N3-propyluridine. Future studies should focus on direct, head-to-head comparisons of a broader range of N3-alkylated uridine derivatives against a panel of clinically relevant viruses. Elucidating the precise structure-activity relationships will be crucial for optimizing the antiviral efficacy and safety profile of this class of compounds. Furthermore, investigating their potential immunomodulatory effects via pathways such as NF-κB could unveil additional therapeutic benefits. The detailed experimental protocols provided herein offer a starting point for researchers to contribute to this important area of drug discovery.
References
- 1. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms | Semantic Scholar [semanticscholar.org]
- 5. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the NF-κB Conundrum: Embracing Complexity to Achieve Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Benchmarking N3-[(Tetrahydro-2-furanyl)methyl]uridine Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential inhibitory activity of N3-[(Tetrahydro-2-furanyl)methyl]uridine, a uridine (B1682114) analogue, against established inhibitors of the GABA-A receptor. Due to the limited publicly available data on the specific inhibitory properties of this compound, this comparison utilizes data from its parent compound, uridine, as a proxy to benchmark its potential efficacy. Uridine has been shown to possess anticonvulsant properties and interacts with the GABAergic system.
Introduction to this compound
The GABA-A Receptor: A Key Inhibitory Target
The GABA-A receptor, a ligand-gated ion channel, is a crucial component of inhibitory neurotransmission. When activated by its endogenous ligand, gamma-aminobutyric acid (GABA), it allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. This mechanism is a critical target for a wide range of therapeutic drugs, including anxiolytics, sedatives, and anticonvulsants.
dot
Caption: Signaling pathway of GABA-A receptor activation and competitive inhibition.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of uridine and well-established GABA-A receptor antagonists. The IC50 value represents the concentration of an inhibitor required to reduce the binding of a radiolabeled ligand to the receptor by 50%. A lower IC50 value indicates a higher binding affinity and potency.
| Compound | Inhibitor Type | IC50 (µM) | Organism/Preparation |
| Uridine | Competitive Antagonist | 100 | Rat cerebellar membranes |
| Bicuculline (B1666979) | Competitive Antagonist | 2 - 3.3[1][2][3][4] | Recombinant/Native GABA-A Receptors |
| Picrotoxin (B1677862) | Non-competitive Antagonist | 0.8 - 2.2[5] | Recombinant GABA-A Receptors |
Note: The IC50 value for Uridine is based on its ability to inhibit [3H]GABA binding.
Based on this data, uridine demonstrates a moderate inhibitory effect on GABA-A receptor binding. In comparison, established antagonists like bicuculline and picrotoxin exhibit significantly higher potency, with IC50 values in the low micromolar range. While direct data for this compound is unavailable, its potential inhibitory activity would be benchmarked against these values.
Experimental Protocols
The determination of inhibitory activity on the GABA-A receptor is typically performed using a radioligand binding assay. The following is a generalized protocol for such an experiment.
Objective: To determine the IC50 value of a test compound for the GABA-A receptor.
Materials:
-
Rat brain tissue (cerebellum or cortex)
-
Homogenization buffer (e.g., sucrose (B13894) solution)
-
Binding buffer (e.g., Tris-HCl)
-
Radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol)
-
Test compound (this compound)
-
Known inhibitors (for positive controls)
-
Scintillation fluid and counter
Workflow:
dot
Caption: General workflow for a GABA-A receptor binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in a cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with a binding buffer to remove endogenous GABA.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.[6]
-
-
Binding Assay:
-
In a series of tubes, combine the prepared membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (or known inhibitor).
-
Include control tubes with no inhibitor (total binding) and tubes with a high concentration of a known ligand to determine non-specific binding.
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to allow for binding equilibrium to be reached.[6]
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold binding buffer to remove any non-specifically bound ligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.[6]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Conclusion
While direct experimental evidence for the inhibitory activity of this compound is currently lacking, its structural relationship to uridine suggests a potential interaction with the GABA-A receptor. Based on the inhibitory profile of uridine, it is hypothesized that this compound may act as a modulator of GABAergic neurotransmission. However, its potency is likely to be significantly lower than that of established GABA-A receptor antagonists such as bicuculline and picrotoxin.
Further experimental investigation using standardized radioligand binding assays is required to definitively characterize the inhibitory profile of this compound and to elucidate its precise mechanism of action. The data and protocols presented in this guide provide a framework for such a comparative evaluation, enabling researchers to benchmark this novel compound against known inhibitors in the field of neuroscience and drug discovery.
References
Specificity of N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
N3-[(Tetrahydro-2-furanyl)methyl]uridine is a synthetic nucleoside analog characterized by the substitution of a tetrahydrofurfuryl group at the N3 position of the uridine (B1682114) base. This modification distinguishes it from endogenous uridine and other clinically relevant nucleoside analogs, suggesting a potentially unique biological activity profile. While comprehensive, publicly available data on the specific binding partners and off-target effects of this particular compound are limited, this guide aims to provide a comparative framework based on the known activities of structurally related N3-substituted uridine derivatives and general principles of nucleoside analog pharmacology.
Comparative Landscape of N3-Substituted Uridine Analogs
The biological activity of nucleoside analogs is often dictated by their ability to interact with cellular enzymes such as kinases, polymerases, and nucleoside transporters. Modification at the N3 position of the uracil (B121893) ring can significantly alter these interactions.
| Compound/Class | Known Biological Activity/Target | Potential for Off-Target Effects |
| N3-Methyluridine | Incorporated into RNA, can affect RNA structure and function. May exhibit nuclease resistance. | Potential to interfere with natural RNA modification pathways. |
| N1,N3-Disubstituted Uracil Derivatives | Some have shown antiviral activity against SARS-CoV-2 by inhibiting RNA-dependent RNA polymerase (RdRp).[1] | Potential for broad-spectrum antiviral activity could also imply interaction with host cell polymerases or other nucleotide-binding proteins. |
| N3-Phenacyluridine & related compounds | Demonstrated antinociceptive (pain-relieving) effects in animal models.[2] | The mechanism is not fully elucidated, suggesting potential interactions with various receptors or enzymes in the central nervous system. |
| This compound | Categorized as a nucleoside antimetabolite/analog.[3] Potential for antiepileptic, anticonvulsant, and anxiolytic activities has been suggested based on the general properties of uridine.[3] | Specific targets and off-target profile are not well-documented in publicly available literature. The bulky tetrahydrofurfuryl group may confer specificity but could also lead to unforeseen interactions. |
Experimental Protocols for Specificity Determination
To rigorously assess the specificity of "this compound," a series of well-defined experimental protocols should be employed. These assays are crucial for identifying primary targets and potential off-target liabilities.
Kinase Profiling
Objective: To determine if the compound inhibits the activity of a broad range of protein kinases, a common source of off-target effects for small molecules.
Methodology:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Kinase Panel Screening: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®). These panels typically include hundreds of purified human kinases.
-
Assay Principle: The assays generally measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a luminescence- or fluorescence-based readout.
-
Data Analysis: The results are typically expressed as the percentage of kinase activity remaining in the presence of the compound at a fixed concentration (e.g., 10 µM). Hits are identified as kinases with significant inhibition. Follow-up dose-response curves are generated for hits to determine IC50 values.
Polymerase Inhibition Assay
Objective: To evaluate the inhibitory activity of the compound against viral and human DNA and RNA polymerases.
Methodology:
-
Enzyme and Template Preparation: Purify the target polymerases (e.g., viral RdRp, human DNA polymerase α, β, γ). Prepare a suitable nucleic acid template and primer.
-
Reaction Mixture: Set up a reaction mixture containing the polymerase, template-primer, radiolabeled or fluorescently labeled dNTPs/NTPs, and varying concentrations of this compound triphosphate (the active form).
-
Incubation and Quenching: Incubate the reaction to allow for primer extension. Stop the reaction at a specific time point.
-
Product Analysis: Separate the products by gel electrophoresis and quantify the amount of incorporated nucleotide using autoradiography or fluorescence imaging.
-
Data Analysis: Determine the IC50 value of the compound for each polymerase.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct binding targets of the compound in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Target Identification: Analyze the soluble protein fraction by Western blotting for specific candidate targets or by mass spectrometry for unbiased target identification.
-
Principle: The binding of a ligand (the compound) can stabilize its target protein, leading to a higher melting temperature.
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for characterizing the specificity of a novel nucleoside analog like this compound.
Caption: Workflow for determining the specificity of a nucleoside analog.
Signaling Pathway Perturbation Analysis
Should initial screens reveal a specific biological effect, for instance, in cell cycle progression, further investigation into the underlying signaling pathways is warranted.
Caption: Hypothetical signaling pathway inhibited by the N3-uridine analog.
References
Safety Operating Guide
Prudent Disposal of N3-[(Tetrahydro-2-furanyl)methyl]uridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for N3-[(Tetrahydro-2-furanyl)methyl]uridine, a uridine (B1682114) analogue used in research.[1][2] Adherence to these guidelines is essential to ensure a safe working environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use impermeable and resistant gloves.
-
Body Protection: A lab coat or flame-retardant antistatic protective clothing is recommended.
General Hygiene:
-
Wash hands and face thoroughly after handling.
-
Immediately change any contaminated clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.
-
Small Spills:
-
For minor spills, absorb the material with an inert absorbent, such as sand or earth.
-
Place the absorbed material into a suitable, closed container for disposal.
-
Use spark-proof tools and explosion-proof equipment if the compound is in a flammable solvent.[3]
-
-
Waste Chemical Disposal:
-
Unused or Waste Product: Unused this compound should be disposed of as hazardous waste. Do not allow the product to enter drains.
-
Chemical Waste Contractor: The most appropriate method of disposal is to contact a licensed professional waste disposal service to arrange for removal and disposal.
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, including PPE, should be collected in a designated, labeled container for hazardous waste disposal.
-
Chemical and Physical Properties
Understanding the chemical and physical properties of this compound is essential for safe handling and disposal.
| Property | Value |
| Molecular Formula | C14H20N2O7 |
| Molecular Weight | 328.32 |
| Form | Solid |
Source: MedChemExpress, CymitQuimica[1][4]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N3-[(Tetrahydro-2-furanyl)methyl]uridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N3-[(Tetrahydro-2-furanyl)methyl]uridine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and ensuring the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves.[6][7] | Provides a primary barrier against skin contact and chemical absorption. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[6] | Protects eyes from splashes and airborne particles of the compound. |
| Body Protection | A flame-resistant lab coat should be worn over personal clothing.[8] | Protects against spills and splashes, reducing the risk of skin contact and clothing contamination. |
| Face Protection | A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[6][8] | Provides an additional layer of protection for the entire face from splashes. |
| Respiratory | Work in a well-ventilated area or a chemical fume hood.[3][4] | Minimizes the inhalation of any potential vapors or aerosols. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
-
Preparation and Area Setup :
-
Ensure that a chemical fume hood is operational and available for use.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Gather all necessary materials, including the compound, solvents, and laboratory equipment, and place them within the fume hood.
-
Prepare a designated waste container for the disposal of contaminated materials.
-
-
Donning Personal Protective Equipment (PPE) :
-
Follow the PPE workflow diagram (Figure 1) for the correct sequence of donning protective gear.
-
Inspect all PPE for any signs of damage before use.[7]
-
-
Compound Handling :
-
Perform all manipulations of the solid compound or its solutions within the chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tools to handle the solid compound. Avoid creating dust.
-
When preparing solutions, add the solvent to the compound slowly to prevent splashing.
-
Keep the container of this compound tightly closed when not in use.[3]
-
-
Post-Handling and Decontamination :
-
Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
Decontaminate all equipment that has come into contact with the compound.
-
-
Doffing Personal Protective Equipment (PPE) :
Operational and Disposal Plans
Spill Response:
-
Small Spills : For a small spill within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills : In the event of a large spill, evacuate the immediate area and notify the appropriate safety personnel.
Disposal:
-
All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this compound down the drain.
Visualization of PPE Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Uridine Analog | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
